GDC-0575
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZRWWGASYWYGB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GDC-0575: A Technical Overview of a Potent and Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 activation leads to cell cycle arrest, providing time for DNA repair.[1] By inhibiting Chk1, this compound abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism of action makes this compound a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies, for the treatment of various solid tumors.
Core Function and Mechanism of Action
This compound functions as a potent and selective ATP-competitive inhibitor of Chk1. Its primary mechanism of action is to override the S and G2/M cell cycle checkpoints that are activated in response to DNA damage.[2][3] In cancer cells, particularly those with a deficient G1 checkpoint (often due to TP53 mutations), reliance on the S and G2/M checkpoints for survival is heightened.[4] Inhibition of Chk1 by this compound in these cells leads to the accumulation of unresolved DNA damage, forcing them into a lethal mitotic entry.
Signaling Pathway
The Chk1 signaling pathway is a cornerstone of the DNA damage response. When DNA damage occurs, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for cell cycle progression. By inhibiting Chk1, this compound prevents the inhibitory phosphorylation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage. This ultimately results in apoptosis.[5][6]
Quantitative Data
In Vitro Potency
| Compound | Target | IC50 (nM) |
| This compound | Chk1 | 1.2[7] |
Clinical Pharmacokinetics (Phase I)
| Parameter | Value |
| Tmax (hours) | ~2[8] |
| Half-life (hours) | ~23[8] |
Preclinical Efficacy
| Xenograft Model | Treatment | Dosage | Outcome |
| D20 and C002 | This compound | 25 mg/kg | Effective tumor growth blockage[7] |
| D20 and C002 | This compound | 50 mg/kg | Improved efficacy over 25 mg/kg[7] |
Experimental Protocols
Chk1 Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the Chk1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Cycle Analysis by Flow Cytometry (General Protocol)
This protocol outlines a general procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
Clinical Development
A Phase I clinical trial (NCT01564251) has evaluated the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors.[8] The study demonstrated that this compound can be safely administered, with manageable hematological toxicities being the most common adverse events.[8] Promisingly, preliminary antitumor activity was observed, particularly in patients with TP53-mutated tumors, which aligns with the proposed mechanism of action.[8] Pharmacodynamic analyses from this trial were consistent with this compound inhibiting the gemcitabine-induced phosphorylation of CDK1/2.[8]
Conclusion
This compound is a potent and selective Chk1 inhibitor with a well-defined mechanism of action that leads to the abrogation of DNA damage-induced cell cycle checkpoints and subsequent tumor cell apoptosis. Preclinical and early clinical data support its potential as a therapeutic agent, especially in combination with DNA-damaging chemotherapy, for the treatment of solid tumors, particularly those with p53 deficiencies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0575: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
GDC-0575, also known as ARRY-575 and RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase involved in the DNA damage response, primarily responsible for cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound can override this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging chemotherapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound.
Chemical Properties
This compound is a complex heterocyclic molecule. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide[5] |
| Molecular Formula | C16H20BrN5O (Free base)[2][6] |
| C16H21BrClN5O (Monohydrochloride)[1][7][8] | |
| Molecular Weight | 378.27 g/mol (Free base)[2][6][9] |
| 414.73 g/mol (Monohydrochloride)[1][7][8] | |
| CAS Number | 1196541-47-5 (Free base)[2][5][6] |
| 1196504-54-7 (Monohydrochloride)[1][7][8] | |
| SMILES String | O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--INVALID-LINK--CCC4)=C32[2][8] |
| Solubility | DMSO: ≥ 60 mg/mL[8][10] |
| Ethanol: ~11 mg/mL[9] | |
| Water: Insoluble[9] | |
| Appearance | Light yellow to yellow solid[2] |
| IC50 | 1.2 nM for Chk1[1][2][6][7][8][9] |
Synthesis of this compound
The synthesis of this compound is a multi-step process, starting from the readily available 7-azaindole. A key intermediate in this synthesis is 5-bromo-4-chloro-3-nitro-7-azaindole. The overall manufacturing process has been optimized to be efficient and scalable.
Synthesis of Key Intermediate: 5-bromo-4-chloro-3-nitro-7-azaindole
An efficient and highly regioselective synthesis for this key intermediate has been developed, starting from 7-azaindole.[1][9][11]
Experimental Protocol:
-
N-Oxide Formation: 7-azaindole is treated with meta-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate to form 1H-pyrrolo[2,3-b]pyridine 7-oxide.
-
Chlorination: The resulting N-oxide is then reacted with methanesulfonyl chloride (MsCl) in dimethylformamide (DMF) to regioselectively yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.[9]
-
Nitration: The 4-chloro-7-azaindole is subsequently nitrated using a mixture of nitric acid and sulfuric acid to produce 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Bromination: The final step to the key intermediate involves a highly regioselective bromination using N-bromosuccinimide (NBS) in the presence of sodium acetate in acetic acid to afford 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.[11] This process is designed to be operationally simple, with each product isolated via direct crystallization.[1][9]
Final Synthetic Steps to this compound
The conversion of the key intermediate to this compound involves a nucleophilic aromatic substitution, reduction of the nitro group, and subsequent amidation.
Experimental Protocol:
-
Nucleophilic Aromatic Substitution: The 5-bromo-4-chloro-3-nitro-7-azaindole intermediate is reacted with (R)-tert-butyl (piperidin-3-yl)carbamate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like 2-methyltetrahydrofuran (2-MeTHF). This step substitutes the chlorine at the C4 position.
-
Nitro Group Reduction: The nitro group of the resulting compound is then chemoselectively hydrogenated to an amino group. This is a critical step, as the bromine substituent must remain intact. A metal-modified platinum catalyst in the presence of N-methylmorpholine is effective for this transformation. The resulting amino-azaindole is highly sensitive to oxygen.
-
Amidation: Due to the instability of the amino-azaindole, it is immediately quenched in the same reaction vessel with cyclopropanecarbonyl chloride after the hydrogen is purged with nitrogen. This forms the final amide bond.
-
Deprotection and Crystallization: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions. The final product, this compound, is then crystallized as a toluene solvate to yield a highly pure product.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by modulating key signaling pathways involved in cell cycle control and inflammation.
Inhibition of the Chk1-Mediated DNA Damage Response
In response to DNA damage, often induced by chemotherapy, the ATR kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases, which allows time for DNA repair. This compound directly inhibits Chk1, preventing the phosphorylation of Cdc25. This leads to the premature activation of CDKs, forcing the cell to enter mitosis with damaged DNA, ultimately resulting in apoptosis.
Modulation of Inflammatory Pathways
Recent studies have also elucidated a role for this compound in modulating inflammatory responses, particularly in the context of colitis and colitis-associated cancer. This compound has been shown to inhibit the expression of the chemokine CCL2. This, in turn, reduces the infiltration of CCR2-positive macrophages into tissues. The reduced macrophage infiltration leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increase in the anti-inflammatory cytokine IL-10.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 3. Facebook [cancer.gov]
- 4. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide | 1196541-47-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
GDC-0575: A Technical Guide to a Potent CHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, this compound abrogates cancer cell cycle checkpoints, particularly in S and G2/M phases, leading to increased sensitivity to DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.
Chemical Identity and Properties
This compound is also known by its synonyms ARRY-575 and RG7741.[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1196541-47-5 | [1][3][5][6] |
| Molecular Formula | C16H20BrN5O | [3] |
| Molecular Weight | 378.27 g/mol | [3] |
| Synonyms | ARRY-575, RG7741 | [1][2][3][4] |
| InChI Key | BAZRWWGASYWYGB-SNVBAGLBSA-N | [5] |
| SMILES | O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--INVALID-LINK--N)=C23 | [5] |
| Solubility | DMSO: ≥ 75 mg/mL (198.27 mM) | [1] |
A monohydrochloride salt of this compound is also available with the CAS number 1196504-54-7.[2][4]
Mechanism of Action and Signaling Pathway
This compound is a selective ATP-competitive inhibitor of CHK1 kinase with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM in cell-free assays.[1][3][4] CHK1 is a key serine/threonine kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA, a common feature of DNA damage and replication stress.[7][8]
Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates CHK1.[7][9] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases (CDC25A, B, and C).[10][11] This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair.[10][11]
By inhibiting CHK1, this compound prevents the inactivation of CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells to bypass the S and G2/M checkpoints despite the presence of DNA damage.[10] This abrogation of the cell cycle checkpoint can lead to mitotic catastrophe and apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and are thus more reliant on the S and G2/M checkpoints for survival.[11][12]
Quantitative Data
In Vitro Potency
| Parameter | Value | Reference |
| Chk1 IC50 (cell-free) | 1.2 nM | [1][3][4] |
Clinical Pharmacokinetics (Phase I study NCT01564251)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [13] |
| Half-life (t1/2) | ~23 hours | [13] |
Experimental Protocols
Cell Viability Assay (XTT-based)
This protocol is adapted from a method used for assessing the effect of this compound on AML cell lines.[3]
-
Cell Seeding: Seed acute myeloid leukemia (AML) cell lines in a 96-well plate at a density of 1 x 10^4 cells per well in triplicate.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Assay: Measure cell proliferation using the XTT Cell Proliferation Kit II according to the manufacturer's instructions. This typically involves adding the XTT labeling mixture to each well and incubating for a further 4-24 hours.
-
Data Analysis: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for CHK1 Inhibition
This protocol provides a general framework for assessing CHK1 pathway modulation by this compound.
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at desired concentrations and time points. Include a vehicle control and a positive control for DNA damage (e.g., a chemotherapeutic agent like gemcitabine).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
Phospho-CDK1/2
-
γH2AX (a marker of DNA double-strand breaks)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
This protocol is based on a study investigating this compound in melanoma xenografts.[3]
-
Cell Implantation:
-
Subcutaneously inject 2-3 x 10^6 melanoma cells in Matrigel into the hind flank of female nude BALB/c mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach approximately 100 mm³, randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.
-
A typical dosing schedule is for three consecutive days followed by four rest days, repeated for three cycles.[3]
-
-
Tumor Monitoring and Endpoints:
-
Measure tumor size three times per week.
-
Sacrifice mice when tumor size exceeds a predetermined volume (e.g., >1 cm³) or at the end of the study period (e.g., up to 6 weeks after the final dose).[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|1196504-54-7|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GDC0575(ARRY-575,RG7441) Datasheet DC Chemicals [dcchemicals.com]
- 7. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facebook [cancer.gov]
- 11. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0575 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[2][3] In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), there is an increased reliance on the S and G2/M checkpoints, which are regulated by CHK1.[4] Inhibition of CHK1 in these cancer cells abrogates these checkpoints, preventing the repair of DNA damage and leading to mitotic catastrophe and apoptosis.[2] This makes CHK1 an attractive therapeutic target, and this compound has been investigated as both a monotherapy and in combination with DNA-damaging chemotherapeutic agents in various cancer types.[3][5] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key preclinical data and experimental methodologies.
Core Target and Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of CHK1.[2] This inhibition prevents the CHK1-mediated phosphorylation of its downstream targets, most notably the CDC25 phosphatases.[2] In a healthy cell, activated CHK1 phosphorylates and inactivates CDC25, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, thus inducing cell cycle arrest.[2] By inhibiting CHK1, this compound allows CDC25 to remain active, leading to premature activation of CDKs and forcing cells with damaged DNA to enter mitosis, ultimately resulting in cell death.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 vs. CHK1 Enzyme | 1.2 nM | Cell-Free | [1] |
Note: While it is known that this compound has been tested against a panel of melanoma cell lines, a comprehensive public table of IC50 values across multiple cancer cell lines was not identified in the search results.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing | Treatment Schedule | Outcome | Reference |
| Melanoma | 25 mg/kg, 50 mg/kg (oral gavage) | 3 consecutive days, 4 rest days (3 cycles) | Effective tumor growth blockage in D20 and C002 xenografts. Efficacy is improved at the higher dose. | [1] |
Note: Specific tumor growth inhibition (T/C ratio) data and tumor volume curves for these xenograft studies were not available in the public search results.
Table 3: Phase I Clinical Trial of this compound with Gemcitabine (NCT01564251)
| Parameter | Observation | Reference |
| Patient Population | Refractory solid tumors | [5] |
| Most Frequent Adverse Events (All Grades) | Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%) | [5] |
| Preliminary Antitumor Activity | 4 confirmed partial responses (3 in patients with TP53 mutations) | [5] |
| Pharmacodynamics | Inhibition of gemcitabine-induced pCDK1/2 expression | [5] |
Signaling Pathway and Experimental Workflows
CHK1 Signaling Pathway
The following diagram illustrates the central role of CHK1 in the DNA damage response and how this compound intervenes.
Caption: CHK1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the targeting of CHK1 by this compound in cancer cells.
Caption: Experimental workflow for this compound target validation.
Detailed Experimental Protocols
CHK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the CHK1 enzyme.
Methodology (General):
-
Reagents: Recombinant human CHK1 enzyme, kinase buffer, ATP, and a suitable substrate peptide (e.g., a peptide derived from CDC25).
-
Procedure:
-
Prepare a reaction mixture containing the CHK1 enzyme, kinase buffer, and the substrate peptide in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a radiometric assay measuring the incorporation of 32P-ATP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (XTT)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology: [1]
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines) at a density of 1 x 104 cells/well in a 96-well plate in triplicate.
-
Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions (e.g., XTT Cell Proliferation Kit II).
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Pharmacodynamic Markers
Objective: To detect changes in the phosphorylation status of CHK1 and its downstream effector CDK1/2 following this compound treatment.
Methodology:
-
Cell Lysis:
-
Treat cancer cells with this compound for the desired time points. For combination studies, cells can be pre-treated with a DNA-damaging agent like gemcitabine.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pCHK1 (e.g., Ser345), total CHK1, pCDK1/2 (e.g., Tyr15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphoprotein levels to the total protein and/or loading control.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with this compound at various concentrations and for different time points.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology: [1]
-
Animal Model: Use immunodeficient mice (e.g., female nude BALB/c mice).
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2-3 x 106 melanoma cells) mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., approximately 100 mm3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle control (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage according to the specified schedule (e.g., 3 consecutive days followed by 4 rest days for 3 cycles).
-
-
Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
Sacrifice the mice when tumors reach a maximum size (e.g., >1 cm3) or at the end of the study period.
-
-
Data Analysis:
-
Calculate tumor volumes (e.g., using the formula: (length x width2)/2).
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) or T/C ratio at the end of the study.
-
Conclusion
The available preclinical data strongly support the validation of CHK1 as a therapeutic target in cancer. This compound demonstrates potent and selective inhibition of CHK1, leading to cell cycle checkpoint abrogation and subsequent cancer cell death, particularly in p53-deficient tumors. The in vivo efficacy of this compound, both as a single agent and in combination with chemotherapy, further underscores the therapeutic potential of targeting the CHK1 pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of CHK1 inhibitors in oncology drug development. Further studies to generate comprehensive in vitro activity profiles across diverse cancer cell lines and detailed quantitative in vivo efficacy data will be crucial for optimizing the clinical development of this compound and other CHK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiangiogenic and antitumor effects of a protein kinase Cbeta inhibitor in human HT-29 colon carcinoma and human CaKi1 renal cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of GDC-0575: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of GDC-0575 (also known as ARRY-575 and RG7741), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is compiled from various scientific sources to support further research and development efforts.
Executive Summary
This compound is an orally bioavailable small molecule that has demonstrated significant preclinical activity as a Chk1 inhibitor. By targeting a key regulator of the DNA damage response (DDR), this compound has shown potential as both a monotherapy and a chemosensitizing agent in various cancer models. Its high selectivity for Chk1 minimizes off-target effects, a desirable characteristic for therapeutic candidates. Preclinical studies have established its mechanism of action, in vitro and in vivo efficacy, and have provided initial pharmacokinetic insights.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of Chk1.[1] Chk1 is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, primarily by inducing cell cycle arrest in the S and G2/M phases to allow for DNA repair.[2] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), there is an increased reliance on the S and G2/M checkpoints for survival, especially following treatment with DNA-damaging agents.[1]
By inhibiting Chk1, this compound abrogates these DNA damage-induced checkpoints.[1][3] This forces cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[4] This mechanism of action underlies its potential to sensitize tumor cells to the cytotoxic effects of various chemotherapeutic agents.[2]
References
GDC-0575 and the DNA Damage Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA Damage Response (DDR) pathway. By targeting CHK1, this compound abrogates cancer cells' ability to arrest their cell cycle in response to DNA damage, a mechanism often exploited by tumors to survive genotoxic stress induced by chemotherapy. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.
Introduction to the DNA Damage Response and CHK1
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key player in the DDR is the ATR-CHK1 signaling cascade, which is activated by single-strand DNA breaks and replication stress. Upon activation by ATR, CHK1 phosphorylates a multitude of downstream substrates, including the CDC25 family of phosphatases. This phosphorylation cascade leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, providing time for DNA repair.
In many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, the G1 checkpoint is defective. These cells become heavily reliant on the S and G2/M checkpoints, which are primarily controlled by the ATR-CHK1 pathway, to cope with DNA damage. Inhibition of CHK1 in such p53-deficient tumors prevents this crucial cell cycle arrest, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death. This synthetic lethal interaction forms the basis of the therapeutic strategy for CHK1 inhibitors like this compound.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor of CHK1. By binding to the ATP-binding pocket of CHK1, this compound prevents the kinase from phosphorylating its downstream targets. This disruption of the CHK1 signaling cascade has several key consequences:
-
Abrogation of Cell Cycle Checkpoints: this compound overrides the S and G2/M checkpoints that are induced by DNA damage.[1]
-
Induction of Mitotic Catastrophe: In cancer cells with a defective G1 checkpoint (e.g., TP53-mutated), the inhibition of CHK1 leads to mitotic catastrophe and subsequent apoptosis when combined with DNA-damaging agents.
-
Sensitization to Chemotherapy: this compound has been shown to synergize with DNA-damaging chemotherapeutic agents, such as gemcitabine, by preventing the cancer cells from repairing the chemotherapy-induced DNA damage.
The following diagram illustrates the role of CHK1 in the DNA damage response and the mechanism of action of this compound.
Quantitative Data
Preclinical Data
This compound has demonstrated potent and selective inhibition of CHK1 in preclinical studies.
| Parameter | Value/Result | Cell Lines/Model | Reference |
| IC50 (CHK1) | 1.2 nM | Cell-free assay | [1][2] |
| In Vivo Efficacy | Tumor shrinkage and growth delay | Xenograft models | [2] |
| Xenograft Study Dosing | Active as a single agent at 25 mg/kg; improved efficacy at 50 mg/kg. | Melanoma xenografts (D20 and C002) | MedChemExpress Product Page |
| Combination Therapy | Synergistic or additive effect with gemcitabine. | Soft-tissue sarcoma cells | [1] |
| Colitis-Associated Cancer Model | Significantly inhibited tumor number and area. | AOM/DSS-induced mouse model | [3] |
| Cytokine Modulation | Significantly reduced TNF-α, IL-6, and IL-1β; increased IL-10. | Colitis-associated cancer mouse model | [3][4] |
| Macrophage Infiltration | Inhibited CCR2+ macrophage infiltration in the colon. | Colitis-associated cancer mouse model | [3][4] |
Clinical Data: Phase I Study (NCT01564251)
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound alone and in combination with gemcitabine in patients with refractory solid tumors.[5]
Patient Demographics and Baseline Characteristics (N=102)
| Characteristic | Value |
| Median Age (range) | 59 years (27-85) |
| Female | 70% |
| ECOG Performance Status 0 | 47% |
| Most Common Tumor Type | Breast Cancer (37%) |
Pharmacokinetics of this compound
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours |
| Half-life (t1/2) | ~23 hours |
Clinical Efficacy (in combination with gemcitabine)
| Response | Number of Patients | Tumor Type/Mutation Status |
| Confirmed Partial Responses | 4 | 3 of these had TP53-mutated tumors |
Adverse Events (All Grades, in combination with gemcitabine)
| Adverse Event | Frequency |
| Neutropenia | 68% |
| Anemia | 48% |
| Nausea | 43% |
| Fatigue | 42% |
| Thrombocytopenia | 35% |
Experimental Protocols
In Vitro CHK1 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on CHK1 in a cell-free system.
Objective: To determine the IC50 of this compound for CHK1 kinase.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., a peptide derived from CDC25C)
-
ATP (radiolabeled or as part of a luminescence-based detection system like ADP-Glo™)
-
This compound at various concentrations
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the CHK1 enzyme, the CHK1 substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
The luminescent signal is proportional to the amount of ADP produced and thus to the CHK1 activity.
-
Plot the CHK1 activity against the concentration of this compound to determine the IC50 value.
Western Blot Analysis of CHK1 Pathway Modulation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of CHK1 and its downstream targets in cultured cells.
Objective: To determine if this compound inhibits the autophosphorylation of CHK1 (a marker of its activation) and the phosphorylation of its downstream targets like CDC25A in response to DNA damage.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA-damaging agent (e.g., gemcitabine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHK1 (S296), anti-CHK1, anti-CDC25A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a DNA-damaging agent (e.g., gemcitabine) to activate the DDR pathway.
-
Co-treat with this compound at various concentrations.
-
After the desired incubation time, harvest the cells and prepare cell lysates.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.[7]
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound alone or in combination with a chemotherapeutic agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for implantation
-
This compound formulation for oral gavage
-
Chemotherapeutic agent (e.g., gemcitabine) for injection
-
Calipers for tumor measurement
-
Vehicle control
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle, this compound alone, gemcitabine alone, this compound + gemcitabine).
-
Administer the treatments according to the desired schedule. For example, this compound might be given by oral gavage daily for several days, while gemcitabine is given by intraperitoneal injection on specific days.
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a certain size or after a predetermined duration), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent and selective CHK1 inhibitor with a clear mechanism of action rooted in the abrogation of DNA damage-induced cell cycle checkpoints. Preclinical studies have demonstrated its ability to induce tumor cell death, particularly in combination with DNA-damaging agents. Early-phase clinical trials have shown preliminary signs of anti-tumor activity in combination with gemcitabine, especially in tumors with TP53 mutations. The manageable safety profile and promising, albeit early, efficacy data warrant further investigation of this compound as a potential therapeutic agent for various solid tumors. The successful development of this compound and other DDR inhibitors will likely depend on the identification of predictive biomarkers to select patients who will benefit most from this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. GSK-3β Targets Cdc25A for Ubiquitin-Mediated Proteolysis and GSK-3β Inactivation Correlates with Cdc25A Overproduction in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0575: A Technical Guide to its Effects on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) and a key regulator of cell cycle checkpoints. By targeting CHK1, this compound disrupts the normal cellular response to DNA damage, leading to the abrogation of the S and G2/M checkpoints. This action forces cancer cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to this compound and its Target: CHK1
This compound is an orally available, ATP-competitive inhibitor of CHK1 with high selectivity.[1] CHK1 is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage and replication stress.[2] In a healthy cell cycle, the activation of CHK1 is crucial for arresting cells in the S and G2/M phases, allowing time for DNA repair before proceeding to mitosis.[3] Many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, are heavily reliant on the S and G2/M checkpoints for survival, making CHK1 an attractive therapeutic target.[4] By inhibiting CHK1, this compound effectively removes these critical "brakes" on the cell cycle, leading to the selective killing of cancer cells, especially when used in combination with DNA-damaging chemotherapeutic agents.[1]
Mechanism of Action: Abrogation of Cell Cycle Checkpoints
The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of the S and G2/M cell cycle checkpoints.[1] In the presence of DNA damage, upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate and activate CHK1. Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for entry into mitosis. This signaling cascade effectively halts the cell cycle.
This compound, by inhibiting CHK1, prevents the phosphorylation and inactivation of CDC25. Consequently, CDKs remain active, driving the cell cycle forward despite the presence of significant DNA damage. This premature entry into mitosis with unrepaired DNA leads to a lethal cellular event known as mitotic catastrophe.
Signaling Pathway of CHK1-Mediated Cell Cycle Arrest
Caption: CHK1 Signaling Pathway and this compound Inhibition.
Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
Table 1: Illustrative Effect of this compound on Cell Cycle Distribution in Cancer Cells Treated with a DNA Damaging Agent (e.g., Gemcitabine)*
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control | 55 | 20 | 25 | 2 |
| Gemcitabine Alone | 20 | 30 | 50 | 5 |
| This compound Alone | 53 | 22 | 25 | 3 |
| Gemcitabine + this compound | 15 | 25 | 10 | 50 |
*This table is a representative illustration of expected results based on the known mechanism of CHK1 inhibitors and is not derived from a specific cited experiment.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
FACS tubes
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Workflow for Cell Cycle Analysis
Caption: Experimental Workflow for Cell Cycle Analysis.
Western Blotting for Checkpoint Proteins
This protocol provides a general framework for detecting the expression and phosphorylation status of key cell cycle checkpoint proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1 (Ser345), anti-CDC25C, anti-phospho-CDC25C (Ser216), anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Histone H3, anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Table 2: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Rabbit anti-CHK1 | Cell Signaling Technology | #2360 | 1:1000 |
| Rabbit anti-phospho-CHK1 (Ser345) | Cell Signaling Technology | #2348 | 1:1000 |
| Rabbit anti-CDC25C | Cell Signaling Technology | #4688 | 1:1000 |
| Rabbit anti-phospho-CDC25C (Ser216) | Cell Signaling Technology | #4901 | 1:1000 |
| Rabbit anti-CDK1 | Cell Signaling Technology | #9116 | 1:1000 |
| Rabbit anti-phospho-CDK1 (Tyr15) | Cell Signaling Technology | #9111 | 1:1000 |
| Mouse anti-β-Actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |
*Antibody concentrations and suppliers are for illustrative purposes and should be optimized for specific experimental conditions.
Conclusion
This compound is a potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism of action makes it a promising therapeutic agent for the treatment of various cancers, particularly in combination with DNA-damaging chemotherapy. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular and molecular effects of this compound and other CHK1 inhibitors. Future research should focus on identifying predictive biomarkers of response to this compound and exploring novel combination strategies to maximize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0575 In Vivo Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of GDC-0575 (also known as ARRY-575), a potent and highly selective oral inhibitor of Checkpoint Kinase 1 (CHK1). The information presented herein is synthesized from publicly available preclinical and clinical data to support researchers and professionals in the field of drug development.
Executive Summary
This compound is a small molecule inhibitor of CHK1, a critical kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, this compound abrogates cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging chemotherapeutic agents. Preclinical studies have demonstrated its anti-tumor efficacy in various models. This document summarizes the available in vivo pharmacokinetic data, experimental methodologies, and relevant biological pathways.
In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted in mice, providing key insights into the absorption, distribution, and clearance of this compound. The data indicates good oral bioavailability and exposure in this species.
Quantitative Pharmacokinetic Parameters in Mice
The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single intravenous or oral administration.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 487 | 1020 |
| Tmax (h) | 0.08 | 2 |
| AUC (ng·h/mL) | 448 | 5130 |
| t½ (h) | 2.5 | 3.1 |
| F (%) | N/A | 115 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; t½: Half-life; F (%): Oral Bioavailability.
Human Pharmacokinetic Data (for reference)
A Phase I clinical study of this compound provided preliminary pharmacokinetic data in human patients with refractory solid tumors.[1]
| Parameter | Value |
| Tmax (h) | ~2 |
| t½ (h) | ~23 |
The half-life of this compound is notably longer in humans compared to mice.[1] No significant pharmacokinetic drug-drug interactions were observed when this compound was co-administered with gemcitabine.[1]
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies are not fully available in the public domain. However, methodologies from various in vivo efficacy studies provide context for the administration and handling of this compound in preclinical models.
Animal Models and Drug Administration for Efficacy Studies
-
Species: Male C57 mice (7–8 weeks old)[2] or female nude BALB/c mice have been used in efficacy studies.[3]
-
Disease Models:
-
Colitis-Associated Cancer (CAC) Model: Induced by a single intraperitoneal injection of azoxymethane (AOM) followed by three cycles of 2% dextran sulfate sodium (DSS) in drinking water.[2]
-
Melanoma Xenograft Model: Established by subcutaneous injection of 2-3×10⁶ melanoma cells in Matrigel into the hind flank of nude mice.[3]
-
-
Drug Formulation: this compound has been formulated for oral gavage as a suspension in vehicles such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.[3]
-
Dosing Regimen:
Bioanalytical Methods
Specific, validated bioanalytical methods are crucial for the accurate quantification of drug concentrations in biological matrices. While the detailed parameters for the this compound assay are not published, such methods for small molecules in preclinical and clinical studies typically involve:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and specificity.
-
Sample Preparation: Extraction of the drug from plasma or tissue homogenates is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Validation: The method would be validated according to regulatory guidelines for parameters including linearity, accuracy, precision, selectivity, and stability.
The workflow for a typical preclinical bioanalytical study is illustrated below.
Preclinical Pharmacokinetic Study Workflow
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of CHK1, a serine/threonine kinase that is a key transducer in the ATR-mediated DNA damage response pathway.
CHK1 Inhibition in DNA Damage Response
When DNA is damaged by agents like chemotherapy, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation or inhibition. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, typically at the S and G2/M phases, allowing time for DNA repair. By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and cell death.
This compound Mechanism of Action
Immunomodulatory Effects in Colitis-Associated Cancer
In addition to its direct effects on the cell cycle, this compound has been shown to modulate the tumor microenvironment in models of colitis and colitis-associated cancer.[2][4] Studies indicate that CHK1 inhibition by this compound leads to a significant reduction in the expression of the chemokine CCL2.[2] This, in turn, inhibits the infiltration of CCR2+ macrophages into the colon.[2][4] This reduction in macrophage infiltration is associated with a decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an increase in the anti-inflammatory cytokine IL-10, thereby impairing the development of colitis and CAC.[2][4]
Immunomodulatory Effects of this compound
Conclusion
This compound is an orally bioavailable CHK1 inhibitor with demonstrated preclinical anti-tumor activity. The pharmacokinetic profile in mice is characterized by rapid oral absorption and high bioavailability. While detailed public data on its absorption, distribution, metabolism, and excretion (ADME) properties are limited, the available information provides a solid foundation for its continued investigation. The dual mechanism of abrogating the DNA damage response and modulating the tumor immune microenvironment makes this compound a compound of significant interest for cancer therapy. Further research is warranted to fully elucidate its preclinical ADME profile and to continue its clinical development.
References
- 1. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GDC-0575 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575, also known as ARRY-575 or RG7741, is a highly potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM in cell-free assays.[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a pivotal role in mediating cell cycle arrest, particularly at the S and G2/M phases, to allow time for DNA repair. By inhibiting CHK1, this compound abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging agents. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated. ATR, in particular, phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required to activate cyclin-dependent kinases (CDKs) that drive cell cycle progression. This compound competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity and disrupting this signaling cascade. This leads to the inability of cells to arrest in response to DNA damage, forcing them into mitosis with damaged DNA, which ultimately results in apoptosis.
Data Presentation
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CHK1 | 1.2 | Cell-free assay |
Data sourced from publicly available information.[2]
Table 2: Cellular Activity of this compound in Combination with Hydroxyurea (HU)
| Cell Line | Treatment | Outcome |
| A2058 | 0.2 mM HU + 0.5 µM this compound | Increased cleaved PARP and γH2AX levels |
| Melanoma TS | 0.2 mM HU + 0.5 µM this compound | Increased apoptosis and DNA damage markers |
This table summarizes qualitative data from immunoblotting experiments showing the pro-apoptotic and DNA-damaging effects of this compound in combination with a DNA replication inhibitor.[3]
Experimental Protocols
Protocol 1: CHK1 Biochemical Kinase Assay
This protocol is designed to determine the in vitro potency of this compound against purified recombinant CHK1 enzyme. A common method is a luminescence-based assay that measures ADP production, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., a peptide derived from CDC25C)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).
-
Set up Kinase Reaction:
-
Add Kinase Assay Buffer to each well.
-
Add the this compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add the CHK1 substrate to all wells.
-
To initiate the reaction, add a mixture of ATP and recombinant CHK1 enzyme to each well. The final ATP concentration should be at or near its Km for CHK1.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated by the kinase reaction to ATP by adding Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A2058)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., gemcitabine, hydroxyurea, or irradiation)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment and harvest.
-
Treatment:
-
Treat cells with a DNA damaging agent for a sufficient time to induce G2/M arrest (e.g., 16-24 hours).
-
Following the DNA damage treatment, add this compound at various concentrations and incubate for an additional period (e.g., 4-8 hours). Include appropriate controls (untreated, DNA damage alone, this compound alone).
-
-
Cell Harvest:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Incubate on ice for at least 2 hours or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.
-
Protocol 3: Apoptosis Assay using Annexin V Staining
This assay quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound +/- DNA damaging agent
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol.
-
Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide solution.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
-
Data Analysis:
-
Create a quadrant plot of PI fluorescence versus Annexin V-FITC fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 4: DNA Damage Assay by γ-H2AX Immunofluorescence
This protocol measures the formation of DNA double-strand breaks (DSBs), a hallmark of DNA damage. H2AX, a histone variant, is rapidly phosphorylated (to form γ-H2AX) at the sites of DSBs.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound +/- DNA damaging agent
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat as desired.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of distinct γ-H2AX foci per nucleus. Automated image analysis software can be used for high-throughput quantification. An increase in the number of foci per cell indicates an increase in DNA DSBs.
-
Protocol 5: Western Blot Analysis of p-CDC2 (Tyr15)
This protocol assesses the downstream effects of CHK1 inhibition. CHK1 inhibition prevents the inhibitory phosphorylation of CDC2 (CDK1) at Tyrosine 15, leading to its activation. A decrease in the p-CDC2 (Tyr15) signal indicates successful target engagement by this compound.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CDC2 (Tyr15), anti-total CDC2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CDC2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total CDC2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. A decrease in the ratio of p-CDC2 to total CDC2 indicates inhibition of the CHK1 pathway.
-
References
GDC-0575 Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the Chk1 inhibitor, GDC-0575, in preclinical xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with other anti-cancer agents.
Introduction to this compound
This compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in tumors with a defective G1 checkpoint (e.g., TP53 mutations).[2] Preclinical studies have demonstrated that this compound can induce tumor shrinkage and delay tumor growth in various xenograft models, both as a single agent and in combination with DNA-damaging chemotherapies like gemcitabine.[2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect by targeting the Chk1 signaling pathway. In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and phosphorylates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to cell cycle arrest, providing time for DNA repair. This compound competitively binds to the ATP-binding pocket of Chk1, preventing its kinase activity and thereby overriding the cell cycle arrest. This forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and cell death.
Quantitative Data Summary from Xenograft Studies
The following tables summarize the efficacy of this compound as a monotherapy and in combination with gemcitabine in various preclinical xenograft models.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | This compound Dose & Schedule | Vehicle | Efficacy | Citation |
| Melanoma | D20, C002 | Female nude BALB/c mice | 25 mg/kg & 50 mg/kg, oral gavage, 3 days on/4 days off for 3 cycles | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 | Effectively blocks tumor growth.[1] | [1] |
| Colitis-Associated Cancer | AOM/DSS induced | C57 mice | 7.5 mg/kg, oral gavage, on days 15, 17, 19, and 21 post-AOM | DMSO | Significantly impaired the development of CAC.[3] | [3] |
Table 2: this compound in Combination with Gemcitabine in Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Treatment Regimen | Efficacy | Citation |
| Refractory Solid Tumors | Patient-Derived Xenografts | Not Specified | This compound in combination with gemcitabine | Resulted in tumor shrinkage and growth delay.[2] | [2] |
Note: Specific Tumor Growth Inhibition (TGI) or Tumor/Control (T/C) ratios are not consistently reported in the public domain for this compound. The efficacy descriptions are based on the qualitative findings of the cited studies.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse xenograft models based on published studies.
Preparation of this compound for Oral Administration
Vehicle Formulation 1: Methylcellulose/Tween 80 [1]
-
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.2% v/v)
-
Sterile water
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% (v/v).
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 5 mg/mL).
-
Suspend the this compound powder in the vehicle solution.
-
Vortex or sonicate the suspension until it is homogeneous. Prepare fresh on each day of dosing.
-
Vehicle Formulation 2: DMSO [3]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or PBS
-
-
Procedure:
-
Dissolve this compound powder in 100% DMSO to create a stock solution.
-
On the day of dosing, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO administered to the animal should be kept low (typically <10%) to avoid toxicity.
-
Xenograft Tumor Implantation and this compound Administration
This protocol provides a general workflow for a subcutaneous xenograft study.
-
Animal Models: Female athymic nude mice or other immunocompromised strains are commonly used.[1]
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control by oral gavage according to the predetermined dose and schedule.
-
For combination studies, administer the chemotherapeutic agent (e.g., gemcitabine) via the appropriate route (e.g., intraperitoneal or intravenous injection) at a specified time relative to this compound administration.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, if applicable, complete blood counts.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a specified size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
At the endpoint, tumors and other tissues can be collected for pharmacodynamic and biomarker analysis.
-
Conclusion
This compound is a promising Chk1 inhibitor with demonstrated preclinical anti-tumor activity. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. Careful consideration of the experimental design, including the choice of animal model, tumor model, and dosing regimen, is crucial for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0575 and Gemcitabine Combination Therapy: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for investigating the combination therapy of GDC-0575, a selective CHK1 inhibitor, and the chemotherapeutic agent gemcitabine. This document summarizes key preclinical and clinical findings, outlines detailed experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction and Rationale
Gemcitabine is a nucleoside analog that acts as a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[1][2] Its mechanism of action involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] However, the efficacy of gemcitabine is often limited by the development of resistance.
This compound is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[5] In response to DNA damage induced by agents like gemcitabine, CHK1 activation leads to cell cycle arrest, allowing time for DNA repair.[5] By inhibiting CHK1, this compound abrogates this protective mechanism, causing cells with DNA damage to prematurely enter mitosis, resulting in mitotic catastrophe and enhanced cell death.[3][5] This provides a strong rationale for combining this compound with gemcitabine to potentiate its antitumor activity.
Signaling Pathway
The combination of gemcitabine and this compound leverages the synthetic lethality created by disrupting both DNA replication and the subsequent damage checkpoint.
Caption: Mechanism of action for this compound and gemcitabine combination therapy.
Preclinical Data
In Vitro Efficacy
Preclinical studies in various cancer cell lines have demonstrated the synergistic or additive effects of combining this compound with gemcitabine.
Table 1: In Vitro Cytotoxicity of Gemcitabine in Soft-Tissue Sarcoma (STS) Cell Lines
| Cell Line | Histological Subtype | TP53 Status | Gemcitabine IC50 (nM) | Combination Effect with this compound |
| IB105 | Leiomyosarcoma | Mutant | 3 | Synergistic |
| IB110 | Undifferentiated Pleomorphic Sarcoma | Mutant | 13 | Synergistic |
| IB111 | Myxofibrosarcoma | Wild-Type | 1 | Additive |
| IB113 | Dedifferentiated Liposarcoma | Wild-Type | 2 | Synergistic |
| IB115 | Malignant Peripheral Nerve Sheath Tumor | Null | 8 | Synergistic |
| IB123 | Undifferentiated Pleomorphic Sarcoma | Mutant | 7 | Synergistic |
| IB134 | Leiomyosarcoma | Mutant | 0.01 | Antagonistic |
| IB138 | Leiomyosarcoma | Wild-Type | 4 | Additive |
| IB140 | Leiomyosarcoma | Mutant | 2 | Antagonistic |
| IB141 | Undifferentiated Pleomorphic Sarcoma | Mutant | 5 | Not Determined |
Data adapted from a study on soft-tissue sarcoma cell lines. The synergistic, additive, or antagonistic effects were determined by combination index analysis.
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the enhanced antitumor activity of the this compound and gemcitabine combination.
Table 2: In Vivo Antitumor Activity in a Colitis-Associated Cancer (CAC) Mouse Model
| Treatment Group | Tumor Count (Mean ± SD) | Tumor Area (mm²) (Mean ± SD) |
| Control (DMSO) | 15.6 ± 2.1 | 65.4 ± 8.3 |
| This compound | 5.2 ± 1.5 | 22.1 ± 5.7 |
Data adapted from a study in a CAC mouse model. **p<0.01 compared to control.[6]
Clinical Data
A Phase I clinical trial (NCT01564251) evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with gemcitabine in patients with refractory solid tumors.[2]
Table 3: Patient Demographics and Baseline Characteristics (N=102)
| Characteristic | Value |
| Median Age (Range) | 59 years (27-85) |
| Female | 70% |
| ECOG Performance Status 0 | 47% |
| Most Common Tumor Type | Breast Cancer (37%) |
Table 4: Most Frequent Treatment-Related Adverse Events (All Grades)
| Adverse Event | Frequency |
| Neutropenia | 68% |
| Anemia | 48% |
| Nausea | 43% |
| Fatigue | 42% |
| Thrombocytopenia | 35% |
Hematological toxicities were reported as frequent but manageable.[2]
Preliminary Efficacy: Among patients treated with the combination, four confirmed partial responses were observed, with three of these occurring in patients with tumors harboring a TP53 mutation.[2]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and gemcitabine.
Caption: Workflow for in vitro cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and gemcitabine, both individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the prepared drug solutions and incubate for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 values using a non-linear regression model. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effects of this compound and gemcitabine on cell cycle distribution.
Caption: Workflow for cell cycle analysis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, gemcitabine, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by the combination therapy.
Caption: Workflow for apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, gemcitabine, or the combination for an appropriate duration (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry immediately after staining.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy.
Caption: Workflow for in vivo xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a mean volume of 100-200 mm³.
-
Randomization: Randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Gemcitabine alone, and (4) this compound and Gemcitabine combination.
-
Treatment Administration: Administer the drugs according to a predetermined schedule. For example, gemcitabine may be administered intraperitoneally (i.p.) on specific days, while this compound may be given orally (p.o.) for a set number of consecutive days.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
The combination of the CHK1 inhibitor this compound and the DNA-damaging agent gemcitabine represents a promising therapeutic strategy. Preclinical data consistently demonstrate synergistic or additive antitumor effects, and early clinical data suggest that the combination is tolerable with preliminary signs of efficacy, particularly in tumors with TP53 mutations. The protocols provided herein offer a framework for further investigation into this combination therapy, which may ultimately lead to improved outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Leukemic Activity of GDC-0575 and Cytarabine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Cytarabine (Ara-C) has been a cornerstone of AML therapy for decades, functioning as a nucleoside analog that inhibits DNA synthesis and induces cell death in rapidly dividing cancer cells.[1] However, resistance to cytarabine remains a significant clinical challenge.
One of the key mechanisms by which cancer cells survive cytarabine-induced DNA damage is through the activation of cell cycle checkpoints, particularly the S-phase checkpoint regulated by the serine/threonine kinase CHK1.[2] GDC-0575 is a potent and selective inhibitor of CHK1.[3] By inhibiting CHK1, this compound prevents the cell from arresting in the S-phase to repair DNA damage, forcing the cell into premature mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[4] This application note details the synergistic effect of combining this compound and cytarabine in AML, providing experimental protocols and representative data for researchers investigating this promising therapeutic strategy.
Mechanism of Synergistic Action
Cytarabine, upon intracellular conversion to its active triphosphate form (Ara-CTP), is incorporated into DNA, leading to chain termination and stalling of replication forks.[5][6] This DNA damage triggers the ATR-CHK1 signaling pathway, resulting in cell cycle arrest in the S-phase to allow for DNA repair.[7] this compound abrogates this protective checkpoint by inhibiting CHK1.[8] The combination of cytarabine-induced DNA damage and this compound-mediated checkpoint inhibition results in a synergistic increase in cancer cell death.[2][9]
Data Presentation
The synergistic effect of this compound and cytarabine has been demonstrated in various AML cell lines. The following tables provide a summary of representative quantitative data from in vitro experiments.
Table 1: In Vitro Cell Viability (XTT Assay) in U937 AML Cells
| Treatment (24h) | Concentration | Relative Viability (%) |
| Untreated Control | - | 100 |
| This compound | 100 nM | ~98 |
| Cytarabine | 500 nM | ~75 |
| This compound + Cytarabine | 100 nM + 500 nM | ~40 |
Table 2: Apoptosis Induction (Annexin V/PI Staining) in HL-60 AML Cells
| Treatment (48h) | Concentration | Apoptotic Cells (%) |
| Untreated Control | - | 5 |
| This compound | 100 nM | 8 |
| Cytarabine | 500 nM | 25 |
| This compound + Cytarabine | 100 nM + 500 nM | 60 |
Table 3: Clonogenic Survival (Soft Agar Assay) in Primary AML Blasts
| Treatment | Concentration | Colony Formation (% of Control) |
| Untreated Control | - | 100 |
| This compound | 100 nM | 95 |
| Cytarabine | 100 nM | 60 |
| This compound + Cytarabine | 100 nM + 100 nM | 20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using XTT Assay
This protocol is for determining cell viability and proliferation in response to this compound and cytarabine.
Materials:
-
AML cell lines (e.g., U937, HL-60)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well microplates
-
This compound (stock solution in DMSO)
-
Cytarabine (stock solution in sterile water)
-
XTT Cell Proliferation Kit II (e.g., from Roche)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and cytarabine, both individually and in combination, in culture medium.
-
Add the drug solutions to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be approximately 650 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptosis using flow cytometry.
Materials:
-
AML cell lines
-
6-well plates
-
This compound and Cytarabine
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BioLegend)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight if applicable.
-
Treat the cells with this compound, cytarabine, or the combination for the desired time (e.g., 48 hours). Include an untreated control.
-
Harvest the cells by centrifugation. For adherent cells, gently scrape and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Clonogenic Assay in Soft Agar
This assay assesses the long-term proliferative capacity and survival of single cells after drug treatment.
Materials:
-
AML cells (cell lines or primary patient samples)
-
Complete medium (e.g., IMDM with 20% FBS)
-
Agarose (low melting point)
-
6-well plates
-
This compound and Cytarabine
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in 6-well plates and allow it to solidify.
-
Treat a suspension of AML cells with this compound, cytarabine, or the combination for 24 hours.
-
Wash the cells to remove the drugs.
-
Resuspend the cells in complete medium containing 0.3% low melting point agarose.
-
Plate the cell-agarose suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, until colonies are visible.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) under a microscope.
Protocol 4: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the synergistic effect in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line with luciferase reporter (e.g., U937-Luc)
-
This compound formulated for oral gavage
-
Cytarabine formulated for intraperitoneal injection
-
Bioluminescence imaging system
Procedure:
-
Inject 1-5 x 10^6 U937-Luc cells intravenously into immunodeficient mice.
-
Monitor tumor engraftment by bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment groups: Vehicle control, this compound alone (e.g., 7.5 mg/kg, oral gavage, daily), Cytarabine alone (e.g., 10 mg/kg, IP, for 5 consecutive days), and the combination of this compound and Cytarabine.[2]
-
Monitor tumor growth regularly using bioluminescence imaging and body weight measurements.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry).
-
Analyze the data to determine the effect of the treatments on tumor growth and survival.
Conclusion
The combination of the CHK1 inhibitor this compound with the standard chemotherapeutic agent cytarabine represents a promising strategy to overcome drug resistance in AML. The provided protocols and representative data offer a framework for researchers to investigate this synergistic interaction further. The abrogation of the S-phase checkpoint by this compound sensitizes AML cells to the DNA-damaging effects of cytarabine, leading to enhanced apoptosis and reduced leukemic cell survival. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination.
References
- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The combination of CHK1 inhibitor with G-CSF overrides cytarabine resistance in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
Application Notes: GDC-0575 in Melanoma Cell Lines
Introduction
GDC-0575 (also known as ARRY-575 or RG7741) is a potent and highly selective, orally available small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM.[1] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[2] Many melanoma cell lines exhibit high levels of endogenous replication stress, making them particularly dependent on the ATR-CHK1 pathway for survival to repair DNA damage before entering mitosis.[3] Inhibition of CHK1 by this compound abrogates the S and G2-M cell cycle checkpoints, leading to premature entry into mitosis with unrepaired DNA damage, ultimately resulting in mitotic catastrophe and apoptosis.[1][4] These characteristics make this compound a promising therapeutic agent for melanoma, both as a monotherapy and in combination with DNA-damaging agents like gemcitabine or replication stress inducers like hydroxyurea.[1][4][5]
Mechanism of Action: CHK1 Inhibition
In response to DNA damage or replication stress, the ATR kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates and inactivates Cdc25 phosphatases, preventing them from activating the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex. This results in cell cycle arrest at the G2/M checkpoint, allowing time for DNA repair.[2] this compound competitively binds to the ATP-binding site of CHK1, preventing its kinase activity. This inhibition allows Cdc25 to remain active, leading to the activation of CDK1/Cyclin B and forcing the cell to enter mitosis despite the presence of DNA damage, which triggers apoptosis.
Quantitative Data
This compound has demonstrated potent single-agent activity in various melanoma cell lines, particularly those with high levels of endogenous replication stress. Its efficacy can be enhanced when used in combination with agents that induce DNA damage or replication stress.
| Melanoma Cell Line | Treatment Condition | IC50 Value | Reference |
| D20 | This compound | ~0.2 µM | [6] |
| C002 | This compound | ~0.25 µM | [6] |
| MM96L | This compound | ~0.4 µM | [6] |
| C045 | This compound | ~0.5 µM | [6] |
| A2058 | This compound | >10 µM | [6] |
| MM370 | This compound | >10 µM | [6] |
| D24 | This compound + 0.2 mM Hydroxyurea | ~0.02 µM | [5] |
| C002 | This compound + 0.2 mM Hydroxyurea | ~0.03 µM | [5] |
| D17 | This compound + 0.2 mM Hydroxyurea | ~0.04 µM | [5] |
| A2058 | This compound + 0.2 mM Hydroxyurea | ~0.1 µM | [5] |
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound on melanoma cell lines. Researchers should optimize parameters for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the concentration of this compound that inhibits the growth of melanoma cell lines by 50% (IC50).
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, A2058)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., XTT, MTS, or Resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count melanoma cells. Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations may range from 0.001 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C, 5% CO₂.[5]
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Subtract the blank values, normalize the data to the vehicle control (100% viability), and plot the results as percent viability versus log[this compound concentration]. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in protein expression associated with DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved Caspase-3) following this compound treatment.
Materials:
-
6-well plates
-
Treated melanoma cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-α-Tubulin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed melanoma cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound (e.g., 0.5 µM) and/or other agents (e.g., 0.2 mM Hydroxyurea) for the desired time (e.g., 24-72 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and incubate on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies against markers like cleaved PARP, cleaved Caspase-3, and γH2AX.[7] Use an antibody for a housekeeping protein (e.g., α-Tubulin) as a loading control.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
6-well plates
-
Treated melanoma cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed melanoma cells in 6-well plates. Treat with this compound at the desired concentrations and time points (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the supernatant (containing floating cells), wash the adherent cells with PBS, and then trypsinize them. Combine the trypsinized cells with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Studies with GDC-0575
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy and pharmacodynamics of GDC-0575, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).
Introduction to this compound
This compound (also known as ARRY-575 and RG7741) is an orally bioavailable small molecule inhibitor of CHK1, a critical component of the DNA damage response (DDR) pathway.[1][2] In many cancer cells with defective cell-cycle checkpoints (e.g., p53 mutations), CHK1 becomes essential for survival, particularly when challenged with DNA damaging agents. By inhibiting CHK1, this compound can abrogate DNA damage-induced S and G2-M cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells.[2][3] This mechanism suggests its potential as a monotherapy in tumors with high endogenous replication stress or as a chemo-sensitizing agent in combination with DNA-damaging chemotherapies.[2][3]
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of CHK1.[3] This prevents the CHK1-mediated phosphorylation of its downstream targets, such as CDC25 phosphatases, which are crucial for holding the cell cycle in arrest to allow for DNA repair.[3] The inhibition of CHK1 in cancer cells, especially those reliant on this pathway, leads to the accumulation of DNA damage and ultimately, cell death.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| Melanoma Xenografts (D20, C002) | Nude BALB/c | This compound (25 mg/kg, p.o.) | 3 days on, 4 days off | Tumor Growth Blockade | Effective blockade of tumor growth | [2][4] |
| Melanoma Xenografts (D20, C002) | Nude BALB/c | This compound (50 mg/kg, p.o.) | 3 days on, 4 days off | Tumor Growth Blockade | Improved efficacy compared to 25 mg/kg | [2][4] |
| Colitis-Associated Cancer | C57BL/6 | This compound (7.5 mg/kg, p.o.) | Days 15, 17, 19, 21 post AOM | Tumor Number and Area | Significant reduction in tumor number and area | [5] |
p.o. = per os (by mouth/oral gavage) AOM = Azoxymethane
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Reference |
| Data not publicly available | - | - | - | - | - |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Melanoma Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound as a single agent in a mouse xenograft model of melanoma.
1. Materials and Reagents:
-
This compound (ARRY-575)
-
Vehicle solution: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water
-
Human melanoma cell line (e.g., A375, SK-MEL-28)
-
Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin)
-
Sterile PBS, trypsin-EDTA
-
Syringes (1 mL), needles (27G)
-
Oral gavage needles
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
2. Cell Culture and Implantation:
-
Culture melanoma cells according to standard protocols.
-
Harvest cells at ~80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2-3 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (2-3 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final formulation by diluting the stock solution in the vehicle (0.5% methylcellulose, 0.2% Tween 80) to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose at 10 mL/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage. A common dosing schedule is for three consecutive days followed by a four-day rest period, repeated for 2-3 cycles.[2][4]
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the collection and analysis of tumor and blood samples to assess the pharmacodynamic effects of this compound.
1. Sample Collection:
-
At predetermined time points after the final dose (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
-
Collect blood via cardiac puncture into EDTA-coated tubes for plasma analysis (e.g., cytokine levels by ELISA).
-
Excise tumors, wash with cold PBS, and divide into sections for different analyses (e.g., snap-freeze in liquid nitrogen for Western blotting/proteomics, fix in formalin for immunohistochemistry, or process into a single-cell suspension for flow cytometry).
2. Western Blot Analysis for CHK1 Inhibition:
-
Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against total CHK1, phospho-CHK1 (Ser296 - a marker of CHK1 autophosphorylation and activity), and downstream markers like phospho-CDK1 (Tyr15).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. A decrease in p-CHK1 (S296) would indicate target engagement by this compound.
3. ELISA for Cytokine Analysis:
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
In some models, such as colitis-associated cancer, tumor or colon tissue can be homogenized to measure local cytokine levels.[5]
-
Use commercially available ELISA kits to quantify the levels of relevant cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in plasma or tissue lysates according to the manufacturer's instructions.[5]
4. Flow Cytometry for Immune Cell Infiltration:
-
Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Stain cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8 for T cells; F4/80 for macrophages).
-
Acquire data on a flow cytometer and analyze the percentage and number of different immune cell populations within the tumor microenvironment.
5. Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, γH2AX for DNA damage, or specific immune cell markers).
-
Incubate with appropriate secondary antibodies and visualize using a DAB substrate (for IHC) or fluorescent microscopy (for IF).
Concluding Remarks
The protocols provided herein offer a framework for the in vivo evaluation of this compound. The specific experimental design, including the choice of cancer model, dosing regimen, and endpoints, should be tailored to the scientific question being addressed. Careful execution of these studies will provide valuable insights into the therapeutic potential of this compound.
References
- 1. bionews.com [bionews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-0575 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of GDC-0575 (also known as ARRY-575 or RG7741), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).
Introduction
This compound is a small molecule inhibitor of Chk1 with an IC50 of 1.2 nM.[1][2] By inhibiting Chk1, this compound can abrogate DNA damage-induced S and G2-M checkpoints, leading to increased DNA double-strand breaks and apoptosis in cancer cells.[1] This makes it a subject of interest for cancer therapy, often used to sensitize tumor cells to DNA-damaging chemotherapeutic agents.[3] Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | ARRY-575, RG7741 | [1][2] |
| Molecular Formula | C16H20BrN5O | [1][2] |
| Molecular Weight | 378.27 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 1196541-47-5 | [1][2] |
Solubility Data
This compound exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (132.18 mM) | [4] |
| DMSO | 60 mg/mL (144.67 mM) (Sonication recommended) | [5] |
| DMSO | 75 mg/mL (198.27 mM) | [2] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2]
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 378.27 g/mol * 1000 mg/g = 3.7827 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Sterilization (Optional):
-
If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for In Vivo Use
This protocol provides an example of preparing a this compound formulation for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
This protocol is adapted from a formulation yielding a clear solution of ≥ 2.5 mg/mL.[1]
-
Prepare a concentrated this compound stock in DMSO:
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 4.1.
-
-
Vehicle Preparation:
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
-
Formulation:
-
To prepare 1 mL of the final working solution:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
-
-
Note: For animal studies, it is crucial to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.[5] The concentration of DMSO should be kept as low as possible, typically below 10% for normal mice.[5]
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1][5] |
| In Solvent (DMSO) | -80°C | 1 year | [2][5] |
| In Solvent (DMSO) | -20°C | 1 month to 1 year | [1][4] |
To prevent degradation from repeated freeze-thaw cycles, it is strongly recommended to aliquot stock solutions into single-use volumes.[1]
This compound Signaling Pathway
This compound functions as a selective inhibitor of Chk1, a key kinase in the DNA damage response pathway. The following diagram illustrates the simplified signaling pathway affected by this compound.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Troubleshooting & Optimization
GDC-0575 solubility in DMSO and water
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of GDC-0575 in DMSO and water, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in DMSO and is considered insoluble in water.[1][2] For cell-based assays and in vivo studies, it is typically first dissolved in DMSO to create a concentrated stock solution, which is then further diluted in aqueous-based media or formulation vehicles.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store stock solutions at -20°C for short-term storage (1 month) or -80°C for long-term storage (1 year).[1][3]
Q3: My this compound is not dissolving properly in DMSO. What should I do?
A3: Please refer to the troubleshooting guide below for potential solutions. Common issues include using DMSO that has absorbed moisture or not using sufficient agitation.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: No, this compound is insoluble in water.[1][2] Direct dissolution in aqueous buffers like PBS will result in precipitation. For experiments requiring an aqueous solution, a DMSO stock must first be prepared and then diluted into the final aqueous medium, often with the help of co-solvents.
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and highly selective oral inhibitor of Checkpoint Kinase 1 (Chk1), with an IC50 of 1.2 nM.[1][3][4] By inhibiting Chk1, this compound can cause tumor cells to bypass cell cycle arrest that is normally induced by DNA damage, leading to mitotic catastrophe and cell death.[5][6] This action can sensitize tumor cells to DNA-damaging chemotherapeutic agents.[6]
Solubility Data
The following table summarizes the solubility of this compound in different solvents. Note that solubility can vary slightly between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 - 76 mg/mL | 144.67 - 200.91 mM | Use of fresh, moisture-free DMSO is critical as absorbed water can reduce solubility. Sonication may be recommended.[1][2][4] |
| Ethanol | 5 - 11 mg/mL | - | - |
| Water | Insoluble | Insoluble | - |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution in DMSO | Moisture in DMSO: DMSO is hygroscopic and readily absorbs water from the air, which can significantly decrease the solubility of this compound.[1] | Always use fresh, anhydrous, high-purity DMSO. Store DMSO properly sealed and consider using single-use ampules. |
| Insufficient Agitation: The compound may not be fully dispersed in the solvent. | Vortex the solution thoroughly. Gentle warming in a water bath (37°C) or sonication can also aid dissolution.[4] | |
| Precipitation Upon Dilution in Aqueous Media | Low Aqueous Solubility: The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Ensure the final DMSO concentration in your cell culture medium or buffer is low (typically ≤0.5%) to avoid solvent toxicity. If precipitation still occurs, the final concentration of this compound may be too high. Perform serial dilutions. |
| Inconsistent Experimental Results | Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound, leading to a loss of efficacy. | Aliquot the DMSO stock solution into smaller, single-use volumes after initial preparation to minimize freeze-thaw cycles.[3] |
| Solution Instability: Aqueous working solutions may not be stable for long periods. | Prepare fresh aqueous working solutions from the DMSO stock immediately before each experiment for optimal results.[1] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound stock and working solutions for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Calculate the mass of this compound powder required. The molecular weight of this compound is 378.27 g/mol .[1] To make 1 mL of a 10 mM solution, you would need 3.78 mg of this compound.
-
Aseptically weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the solution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into sterile, single-use volumes (e.g., 20 µL) in microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability.[3]
-
-
Prepare Working Solutions:
-
For a typical experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations for your assay (e.g., 1 µM, 100 nM, 10 nM).
-
Important: Ensure the final concentration of DMSO in the media applied to cells is consistent across all conditions (including the vehicle control) and is non-toxic (generally ≤0.5%).
-
-
Cell Treatment:
-
Add the final working solutions to your cell plates. For example, to achieve a 1 µM final concentration in 1 mL of media, add 0.1 µL of the 10 mM stock solution.
-
Use a vehicle control containing the same final concentration of DMSO as the this compound treated wells.
-
Diagrams
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 5. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
GDC-0575 stability and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of GDC-0575. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid (powder) form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, with some suppliers suggesting stability for up to two years.[1] For shorter periods, stock solutions can be stored at -20°C for up to one month.[2]
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol.[2] For most in vitro experiments, a high-concentration stock solution is prepared in DMSO. It is critical to use fresh, anhydrous DMSO as the compound's solubility can be reduced in DMSO that has absorbed moisture.[2] To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Add the appropriate volume of fresh DMSO to achieve the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles of this compound stock solutions.[1] Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity and activity of the compound. Each aliquot should be thawed only once for use in an experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | 1-2 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | Up to 100 mg/mL | Use fresh, anhydrous DMSO. Sonication may be needed. | [1] |
| Ethanol | ~11 mg/mL | [2] | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the vial containing solid this compound to warm to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 378.27 g/mol ). For 1 mg of this compound, add 264.36 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Guideline for Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1 µM).
-
At time zero (immediately after preparation), take an aliquot of the working solution and store it at -80°C for later analysis. This will serve as the reference standard.
-
Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution and store them at -80°C.
-
After collecting all time-point samples, thaw all aliquots (including the time zero sample) simultaneously.
-
Analyze the concentration of this compound in each sample by HPLC-UV.
-
Develop an HPLC method capable of separating this compound from potential degradation products.
-
Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium under the tested conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or weaker than expected biological activity | 1. Improper storage of this compound. 2. Repeated freeze-thaw cycles of stock solution. 3. Degradation of this compound in experimental medium. 4. Use of non-anhydrous DMSO for stock solution preparation. | 1. Ensure solid this compound is stored at -20°C and stock solutions at -80°C. 2. Aliquot stock solutions into single-use volumes. 3. Prepare fresh dilutions of this compound in your experimental medium for each experiment. Consider performing a stability check as described in Protocol 2. 4. Use a fresh, sealed bottle of anhydrous DMSO. |
| Precipitation of this compound in aqueous solution or cell culture medium | 1. Poor solubility of this compound in aqueous solutions. 2. The final concentration of DMSO in the medium is too low to maintain solubility. | 1. This compound is practically insoluble in water.[2] Ensure the final DMSO concentration is sufficient to keep the compound in solution. 2. Maintain a final DMSO concentration of typically ≤ 0.5% in cell culture, but verify the tolerance of your specific cell line. If precipitation persists, consider using a formulation with solubilizing agents for in vivo studies, such as PEG300 and Tween-80.[1] |
| Variability between experiments | 1. Inconsistent preparation of this compound working solutions. 2. Degradation of the compound during the experiment. | 1. Prepare working solutions fresh from a single-use aliquot of the stock solution for each experiment. 2. Minimize the incubation time of this compound in the experimental medium if stability is found to be an issue. |
Mandatory Visualizations
This compound Mechanism of Action: CHK1 Signaling Pathway
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[3] In response to DNA damage, CHK1 is activated and plays a crucial role in cell cycle arrest to allow for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, leading to the accumulation of DNA damage and ultimately apoptosis in cancer cells.
Caption: this compound inhibits CHK1, leading to aberrant cell cycle progression and apoptosis.
Experimental Workflow: this compound Stability Assessment
The following workflow outlines the key steps for determining the stability of this compound in an aqueous medium.
Caption: Workflow for assessing the stability of this compound in experimental media.
Logical Relationship: Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
Caption: A logical diagram for troubleshooting inconsistent this compound experimental results.
References
potential off-target effects of GDC-0575
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GDC-0575, a potent and selective CHK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly selective and potent small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), with a reported IC50 of 1.2 nM in cell-free assays.[1] CHK1 is a crucial serine/threonine kinase involved in the DNA damage response, primarily responsible for arresting the cell cycle to allow for DNA repair.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for CHK1, preclinical studies have revealed immunomodulatory off-target effects.[2] Specifically, this compound has been shown to inhibit the infiltration of CCR2+ macrophages by downregulating the expression of C-C motif chemokine ligand 2 (CCL2).[2] It also modulates the expression of several inflammatory cytokines.[2] A comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available.
Q3: What adverse events have been observed with this compound in clinical trials?
A3: In a phase I clinical trial of this compound in combination with gemcitabine, the most frequently reported adverse events (all grades) were neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), and thrombocytopenia (35%).[3] These hematological toxicities were described as frequent but manageable.[3]
Q4: Is there a publicly available comprehensive kinase selectivity profile (kinome scan) for this compound?
A4: Despite extensive searches of public databases, including the LINCS KINOMEscan project, a comprehensive, quantitative kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time. The compound is consistently referred to as "highly-selective," and one study suggested its selectivity profile is comparable to other selective CHK1 inhibitors.[4] For instance, another selective CHK1 inhibitor, CCT245737, was reported to have over 1,000-fold selectivity against CHK2 and CDK1.[4]
Troubleshooting Guide
Issue 1: Unexpected effects on immune cell populations in my in vivo or ex vivo model.
-
Possible Cause: You may be observing the known off-target immunomodulatory effects of this compound. The inhibitor has been shown to reduce the infiltration of CCR2+ macrophages.[2]
-
Troubleshooting Steps:
-
Analyze Macrophage Populations: Use flow cytometry or immunohistochemistry to specifically quantify the population of CCR2+ macrophages in your model upon this compound treatment.
-
Measure Chemokine Levels: Measure the protein and mRNA levels of CCL2 (also known as MCP-1) in your system using ELISA and qPCR, respectively. A decrease in CCL2 expression is the likely mechanism for reduced macrophage infiltration.[2]
-
Assess Other Immune Cells: this compound was reported to not have a significant effect on CD4+ T cells, CD8+ T cells, or myeloid-derived suppressor cells (MDSCs).[2] Analyzing these populations can help to specify the effect to macrophages.
-
Issue 2: Altered levels of inflammatory cytokines in my experimental system.
-
Possible Cause: this compound has been demonstrated to modulate the expression of several inflammatory cytokines.[2]
-
Troubleshooting Steps:
-
Cytokine Panel Analysis: Perform a multiplex cytokine assay (e.g., Luminex) or individual ELISAs to quantify the levels of key inflammatory cytokines.
-
Expected Changes: Based on preclinical data, you can expect a significant downregulation of TNF-α, IL-6, and IL-1β, and a marked upregulation of IL-10.[2]
-
Issue 3: Observing unexpected cellular phenotypes that may be related to off-target kinase inhibition.
-
Possible Cause: Although a comprehensive kinome scan is not publicly available, it is possible that at higher concentrations, this compound may inhibit other kinases.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Literature Review for Similar Phenotypes: Research the phenotypes associated with the inhibition of kinases that are structurally related to CHK1.
-
Direct Kinase Activity Assays: If a specific off-target kinase is suspected, perform a direct biochemical or cellular assay to measure the inhibitory activity of this compound against that kinase.
-
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CHK1 | Cell-free | 1.2 | [1] |
Table 2: Summary of Clinical Adverse Events (this compound in Combination with Gemcitabine)
| Adverse Event | Frequency (All Grades) | Reference |
| Neutropenia | 68% | [3] |
| Anemia | 48% | [3] |
| Nausea | 43% | [3] |
| Fatigue | 42% | [3] |
| Thrombocytopenia | 35% | [3] |
Table 3: Off-Target Immunomodulatory Effects of this compound
| Effect | Measured Parameter | Direction of Change | Reference |
| Macrophage Infiltration | CCR2+ Macrophages | Decrease | [2] |
| Chemokine Expression | CCL2 (protein & mRNA) | Decrease | [2] |
| Cytokine Expression | TNF-α, IL-6, IL-1β | Decrease | [2] |
| Cytokine Expression | IL-10 | Increase | [2] |
Experimental Protocols
General Methodology for Key Experiments:
-
Biochemical Kinase Assay (General Principles):
-
Objective: To determine the IC50 of this compound against a purified kinase.
-
Procedure: A recombinant kinase is incubated with a specific substrate (peptide or protein) and ATP in a reaction buffer. The reaction is initiated, and the kinase activity (phosphorylation of the substrate) is measured. To determine the IC50, a range of this compound concentrations are included in the reaction, and the concentration that inhibits 50% of the kinase activity is calculated. The detection method can be radiometric (incorporation of 32P-ATP) or non-radiometric (e.g., fluorescence-based or luminescence-based assays that detect ADP production or the phosphorylated substrate).
-
-
Cellular Proliferation Assay (e.g., XTT Assay):
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound (and often in combination with a DNA-damaging agent). After a specified incubation period (e.g., 24-72 hours), a reagent such as XTT is added to the wells. Viable cells with active metabolism reduce the XTT to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Objective: To measure the concentration of specific cytokines (e.g., CCL2, TNF-α) in cell culture supernatants or tissue lysates.
-
Procedure: A 96-well plate is coated with a capture antibody specific for the cytokine of interest. The samples and standards are added to the wells, and the cytokine binds to the capture antibody. After washing, a detection antibody (often biotinylated) is added, which binds to a different epitope on the cytokine. A streptavidin-HRP conjugate is then added, followed by a substrate solution (e.g., TMB). The resulting color change is proportional to the amount of cytokine present and is measured using a plate reader.
-
Visualizations
Caption: On-Target Effect of this compound on the CHK1 Signaling Pathway.
Caption: Off-Target Immunomodulatory Effects of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
GDC-0575 Combination Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GDC-0575 in combination experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound combination experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Higher than expected cytotoxicity observed with the this compound combination.
-
Question: We are observing excessive cell death in our combination experiments, even at low concentrations of this compound and the partner compound. What could be the cause?
-
Answer: Unexpectedly high cytotoxicity can stem from several factors. Firstly, the chosen cell line may be particularly sensitive to the inhibition of the CHK1 pathway, especially if it harbors underlying DNA damage or replication stress.[1] Secondly, the combination may be highly synergistic, leading to a potent cytotoxic effect at lower than anticipated doses. It is also crucial to ensure the accuracy of drug concentrations and the health of the cell culture.
Troubleshooting Steps:
-
Review Cell Line Sensitivity: Some cancer cell lines exhibit high sensitivity to CHK1 inhibitors as single agents due to endogenous replication stress.[1] Consider performing a dose-response curve of this compound alone on your specific cell line to determine its intrinsic sensitivity.
-
Optimize Dosing Schedule: The timing and sequence of drug administration are critical. Administering the DNA-damaging agent first to induce cell cycle arrest, followed by this compound to abrogate the checkpoint, is a common strategy.[2][3] Experiment with different incubation times and sequences to minimize off-target toxicity.
-
Verify Drug Concentrations: Double-check all calculations for drug dilutions. If possible, verify the concentration and purity of your this compound and combination drug stocks.
-
Assess Cell Health: Ensure your cells are healthy and free from contamination before starting the experiment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Titrate Drug Concentrations: Perform a matrix titration of both this compound and the combination agent to identify a synergistic window with acceptable toxicity.
-
Issue 2: Lack of synergistic or additive effect with the combination.
-
Question: Our results do not show the expected synergy between this compound and our combination agent. What are the possible reasons?
-
Answer: A lack of synergy can be attributed to several factors, including the mechanism of action of the partner drug, the specific biology of the cell line used, and the experimental design. This compound, as a CHK1 inhibitor, works by overriding DNA damage-induced cell cycle arrest.[2][4] Therefore, its synergistic potential is highest with agents that cause DNA damage and trigger a CHK1-dependent checkpoint.[5][6]
Troubleshooting Steps:
-
Confirm Mechanism of Combination Agent: Ensure the partner drug effectively induces DNA damage and activates the S or G2/M checkpoints, which are regulated by CHK1.
-
Cell Line Dependency: The synergistic effect is often cell-line specific and can be dependent on the status of genes like TP53. Tumors with mutated TP53 are often more reliant on the CHK1 checkpoint for DNA repair and may show greater sensitivity to this compound combinations.[2][3][6]
-
Analyze Pharmacodynamics: Verify that this compound is inhibiting its target, CHK1. A Western blot for phosphorylated CDK1/2 (pCDK1/2) can serve as a pharmacodynamic marker of this compound activity.[2]
-
Review Synergy Analysis Method: Ensure you are using an appropriate model for synergy analysis, such as the Bliss independence or Loewe additivity model.[7][8] The choice of model can influence the interpretation of the results.
-
Adjust Dosing Ratios: The ratio of the two drugs can significantly impact the observed synergy.[9] A checkerboard analysis with a wide range of concentrations for both agents is recommended to identify synergistic ratios.
-
Issue 3: Inconsistent or irreproducible results.
-
Question: We are getting variable results between experiments. What could be causing this inconsistency?
-
Answer: Inconsistent results are a common challenge in cell-based assays and can arise from variability in experimental conditions, reagents, or techniques.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Over-confluent or starved cells can respond differently to drug treatments.
-
Reagent Quality and Storage: Ensure the quality and consistent storage of this compound and the combination drug. This compound is typically dissolved in DMSO and should be stored at -20°C for long-term use.[5] Repeated freeze-thaw cycles should be avoided. Use fresh DMSO, as it can be hygroscopic and affect solubility.[10]
-
Assay Protocol Adherence: Strictly adhere to the same experimental protocol for each replicate, including incubation times, reagent addition order, and measurement parameters.
-
Control for DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Instrument Calibration: Regularly calibrate and maintain laboratory equipment such as pipettes and plate readers.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
-
Question 1: What is the mechanism of action of this compound?
-
Answer: this compound is a highly selective, small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[5][10] CHK1 is a critical kinase in the DNA damage response pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest in the S and G2/M phases.[4] This arrest allows time for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death.[1][2] This mechanism makes this compound a potent sensitizer to DNA-damaging chemotherapeutic agents.
-
-
Question 2: What are the recommended storage and handling conditions for this compound?
-
Answer: this compound is typically supplied as a solid powder. For long-term storage, it should be kept at -20°C.[5] For experimental use, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[10] These stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[5] When preparing working solutions, it is recommended to use freshly opened, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[10]
-
-
Question 3: Which combination agents are most likely to be synergistic with this compound?
-
Answer: this compound is most likely to show synergy with agents that induce DNA damage and activate the CHK1-dependent cell cycle checkpoints. The most studied and effective combination partners include:
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis and induces replication stress.[2][5][6]
-
Cytarabine (AraC): Another nucleoside analog that disrupts DNA replication.
-
Topoisomerase inhibitors: These drugs create DNA strand breaks that activate the DNA damage response. The efficacy of the combination can be particularly pronounced in cancer cells with a defective G1 checkpoint, often due to mutations in the TP53 gene.[2][3]
-
-
-
Question 4: How can I confirm that this compound is active in my cellular model?
-
Answer: To confirm the on-target activity of this compound, you can assess the phosphorylation status of downstream targets of the CHK1 pathway. A key pharmacodynamic biomarker is the phosphorylation of cyclin-dependent kinase 1/2 (CDK1/2).[2] Inhibition of CHK1 by this compound leads to a decrease in the inhibitory phosphorylation of CDK1/2. This can be measured by Western blotting. Additionally, you can assess the abrogation of a DNA damage-induced S or G2/M checkpoint by flow cytometry.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic | ~10 | [11] |
| HT29 | Colon | Varies | [12] |
| Z-138 | Hematologic | 13 | [6] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Table 2: Common Adverse Events of this compound in Combination with Gemcitabine (Clinical Trial Data)
| Adverse Event (All Grades) | Frequency (%) |
| Neutropenia | 68 |
| Anemia | 48 |
| Nausea | 43 |
| Fatigue | 42 |
| Thrombocytopenia | 35 |
Data from a Phase I clinical trial.[2]
Experimental Protocols
Protocol 1: Cell Viability (XTT) Assay
This protocol is adapted from a general method for assessing cell proliferation.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination agent, or the combination of both. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance of the samples in a multi-well spectrophotometer at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phospho-CDK1/2
This protocol provides a general framework for detecting changes in pCDK1/2 levels following this compound treatment.
-
Cell Treatment and Lysis:
-
Treat cells with the DNA-damaging agent for a specified time to induce checkpoint activation.
-
Add this compound for the desired duration.
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CDK1/2 (e.g., anti-pCDK1 Tyr15) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total CDK1/2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Caption: Mechanism of action of this compound in combination with a DNA-damaging agent.
Caption: General experimental workflow for this compound combination studies.
References
- 1. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A Computational Approach for Identifying Synergistic Drug Combinations | PLOS Computational Biology [journals.plos.org]
- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GDC-0575 Preclinical Toxicity Profile: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity profile of GDC-0575, a selective Checkpoint Kinase 1 (CHK1) inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to toxicity?
A1: this compound is a potent and selective small-molecule inhibitor of CHK1, a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2] In response to DNA damage, CHK1 activation leads to cell cycle arrest, providing time for DNA repair.[2][3] By inhibiting CHK1, this compound abrogates this checkpoint, causing cells with DNA damage (particularly cancer cells with high replication stress) to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[2][4] This mechanism, while effective against tumors, can also impact rapidly dividing normal tissues, which is the primary driver of its toxicity. The most affected tissues are typically those with high cell turnover, such as the bone marrow.
Q2: What are the primary dose-limiting toxicities observed for CHK1 inhibitors like this compound in preclinical and clinical settings?
A2: The most consistently reported dose-limiting toxicities for CHK1 inhibitors, including this compound, are hematological.[5] Myelosuppression, characterized by neutropenia, thrombocytopenia, and anemia, is a frequent and significant finding.[4][5] This is an on-target effect due to the role of CHK1 in hematopoietic stem and progenitor cell replication. In a Phase I clinical study of this compound combined with gemcitabine, the most common adverse events were neutropenia (68%), anemia (48%), and thrombocytopenia (35%).[5] While preclinical data for this compound is not extensively published in terms of specific quantitative toxicity, the profile of other CHK1 inhibitors like Prexasertib shows similar hematological toxicities.[4][6]
Q3: Has this compound shown any off-target toxicities in preclinical models?
A3: this compound is described as a highly selective CHK1 inhibitor.[1][7] Published literature primarily focuses on its on-target hematological toxicities. One study in mice investigated its effect on colitis and colitis-associated cancer, where it showed an anti-inflammatory and anti-tumor effect by inhibiting macrophage infiltration, suggesting a potential immunomodulatory role that is not strictly related to cytotoxicity.[8][9] Further comprehensive safety pharmacology studies would be required to fully characterize any potential off-target effects.
Troubleshooting Guide
Issue: Unexpectedly high levels of myelosuppression (e.g., severe neutropenia) are observed at planned doses in our mouse xenograft model.
| Potential Cause | Troubleshooting Step |
| Compound Sensitivity: The specific animal strain or tumor model may be unusually sensitive to CHK1 inhibition. | 1. Dose Reduction: Implement a dose de-escalation strategy to find the maximum tolerated dose (MTD) in your specific model. 2. Modified Dosing Schedule: this compound has been administered on an intermittent schedule (e.g., three days on, four days off) to allow for bone marrow recovery.[7] Consider less frequent dosing. |
| Drug Formulation/Vehicle Effects: The vehicle used for administration could be contributing to toxicity or altering the compound's pharmacokinetics. | 1. Vehicle Control: Ensure a vehicle-only control group is run to rule out toxicity from the formulation components. A common vehicle for this compound is 0.5% w/v methylcellulose and 0.2% v/v Tween 80.[7] 2. Formulation Check: Re-verify the formulation protocol and solubility of this compound. |
| Combination Toxicity: If used with a cytotoxic agent (e.g., gemcitabine), the observed toxicity may be a result of synergistic myelosuppression. | 1. Staggered Dosing: Evaluate sequencing of the drugs. Administering this compound after the cytotoxic agent may be necessary to maximize efficacy while managing toxicity. 2. Monotherapy Baselines: Establish the toxicity profile of each agent individually in your model before assessing the combination. |
Issue: Significant body weight loss and signs of general malaise are observed in treated animals.
| Potential Cause | Troubleshooting Step |
| Systemic Toxicity: The dose may be exceeding the MTD, leading to systemic effects beyond myelosuppression. | 1. Supportive Care: Provide supportive care such as hydration (subcutaneous fluids) and nutritional supplements. 2. Dose Adjustment: Reduce the dose or modify the schedule as described above. 3. Clinical Monitoring: Implement a more frequent and detailed clinical observation schedule (e.g., daily body weights, assessment of posture, activity, fur). |
| Gastrointestinal (GI) Toxicity: While not the primary reported toxicity, CHK1 inhibitors can potentially affect the GI tract due to epithelial cell turnover. | 1. GI Protectants: Consider co-administration of GI-protective agents if GI distress is suspected. 2. Pathological Assessment: At study endpoint, ensure thorough gross and histopathological examination of the GI tract. |
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy Studies Note: Specific non-clinical toxicology study results (e.g., NOAEL) for this compound are not readily available in the public domain. This table summarizes doses used in published efficacy models.
| Animal Model | Tumor Type | Dose & Schedule | Vehicle | Key Efficacy Finding | Reference |
| Nude BALB/c Mice | Melanoma Xenograft | 25 mg/kg & 50 mg/kg, PO | 0.5% w/v methylcellulose, 0.2% v/v Tween 80 | Effectively blocked tumor growth, maintained for at least 10 days post-treatment. | [7] |
| C57 Mice | Colitis-Associated Cancer (AOM/DSS model) | 7.5 mg/kg, PO | DMSO | Impaired the development of colitis-associated cancer. | [9] |
Experimental Protocols
Protocol: General In Vivo Toxicology Assessment in Mice
This protocol provides a representative, non-GLP workflow for assessing the toxicity of this compound in a mouse model.[10]
-
Animal Model: Use a relevant strain of mice (e.g., CD-1 or BALB/c), aged 6-8 weeks. Allow for a minimum of 7 days of acclimatization.
-
Grouping and Dosing:
-
Divide animals into groups (n=5-10 per sex per group).
-
Include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, high). Doses should be selected based on preliminary range-finding studies.
-
Administer this compound via the intended clinical route (e.g., oral gavage) on a defined schedule (e.g., daily for 14 days, or intermittent).
-
-
Clinical Observations:
-
Record mortality and moribundity twice daily.
-
Perform detailed clinical observations (e.g., changes in posture, activity, breathing, fur) at least once daily.
-
Record body weight prior to dosing and at least twice weekly thereafter.
-
Record food consumption weekly.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and termination.
-
Analyze samples for complete blood counts (CBC) with differentials (to assess myelosuppression) and serum chemistry panels (to assess organ function, e.g., liver, kidney).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full gross necropsy on all animals.
-
Collect and weigh key organs (e.g., liver, kidneys, spleen, thymus).
-
Preserve organs and tissues in 10% neutral buffered formalin for histopathological processing and examination by a veterinary pathologist. Pay special attention to bone marrow, lymphoid tissues, and GI tract.
-
Visualizations
Caption: Mechanism of this compound in abrogating the CHK1-mediated DNA damage checkpoint.
Caption: General workflow for a preclinical in vivo toxicology study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
GDC-0575 Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with GDC-0575, a potent and selective Chk1 inhibitor.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Answer: this compound is practically insoluble in water and aqueous buffers.[1][2] Direct dissolution in aqueous-based media will likely result in precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Issue: My this compound stock solution is precipitating when added to cell culture media.
Answer: This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous environment like cell culture media. Here are some troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells.
-
Increase the volume of media: When preparing your working solution, add the this compound stock solution to a larger volume of media while vortexing or gently mixing to ensure rapid dispersion.
-
Warm the media: Pre-warming the cell culture media to 37°C can sometimes help improve the solubility of the compound upon dilution.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture media.
Issue: I am observing precipitation in my in vivo formulation during preparation or administration.
Answer: Precipitation in in vivo formulations can lead to inaccurate dosing and potential toxicity. Here are some potential solutions:
-
Ensure complete dissolution at each step: When preparing mixed-solvent formulations, it is critical that this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding co-solvents (e.g., PEG300, Tween-80).[2] Add each subsequent solvent slowly while mixing continuously.
-
Use sonication or gentle heating: If precipitation occurs, gentle warming in a water bath or brief sonication can help redissolve the compound.[3] However, be cautious with heat as it may degrade the compound.
-
Prepare fresh daily: In vivo formulations, especially those containing a mixture of solvents, should be prepared fresh before each use to minimize the risk of precipitation over time.[3]
-
Consider a suspension: For oral administration, preparing a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is a viable alternative to a clear solution.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing a concentrated stock solution of this compound.[2] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility.[2]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches. However, the following table provides typical solubility data.
| Solvent | Solubility (mg/mL) | Molar Equivalent |
| DMSO | 75 - 76 | ~198 - 201 mM |
| Ethanol | 10 - 11 | ~26 - 29 mM |
| Water | Insoluble | <0.1 mg/mL |
(Data sourced from multiple vendor datasheets)[1][2]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: Can I use this compound for in vivo animal studies? If so, what is a recommended formulation?
A4: Yes, this compound has been used in in vivo studies. The choice of formulation depends on the route of administration.
-
Oral Gavage (Suspension): A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) in water.[1][2]
-
Oral Gavage (Solution): A clear solution for oral gavage can be prepared using a multi-component solvent system. One such system consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.[3]
-
Injection: A clear solution for injection can be prepared using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a highly selective inhibitor of Checkpoint Kinase 1 (Chk1).[4] Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting Chk1, this compound can override cell cycle checkpoints, particularly in the S and G2/M phases, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.[4]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh 3.78 mg of this compound (Molecular Weight: 378.27 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolve: Vortex or gently warm the solution in a water bath to ensure complete dissolution. The resulting solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Preparation of a this compound Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C.
-
Dilute: While gently vortexing the media, add the required volume of the this compound stock solution to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of media. The final DMSO concentration will be 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment.
Preparation of an In Vivo Formulation for Oral Gavage (Clear Solution)
This protocol yields a clear solution of ≥ 2.5 mg/mL.[3]
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add the required volume of PEG300.
-
Add DMSO Stock: To the PEG300, add the DMSO stock solution and mix until a clear solution is formed. For a 1 mL final volume, you would use 400 µL of PEG300 and 100 µL of the 25 mg/mL DMSO stock.
-
Add Tween-80: Add Tween-80 to the mixture and mix until clear. For a 1 mL final volume, you would add 50 µL of Tween-80.
-
Add Saline: Add saline to the mixture to reach the final desired volume and mix thoroughly. For a 1 mL final volume, you would add 450 µL of saline.
-
Administer: This formulation should be prepared fresh and administered immediately.
Visualizations
Chk1 Signaling Pathway in DNA Damage Response
Caption: this compound inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.
Experimental Workflow for In Vivo Formulation
Caption: Step-by-step workflow for preparing a this compound in vivo formulation.
Troubleshooting Logic for Precipitation in Media
References
GDC-0575 Pharmacodynamic Data Interpretation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for interpreting pharmacodynamic (PD) data for GDC-0575, a selective inhibitor of Checkpoint Kinase 1 (CHK1). This guide includes troubleshooting FAQs and detailed experimental protocols to assist researchers in their laboratory investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of CHK1, a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest, primarily at the S and G2/M phases. This pause allows time for DNA repair. This compound competitively binds to the ATP-binding site of CHK1, inhibiting its kinase activity. Consequently, the cell cycle checkpoints are abrogated, preventing DNA repair and leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents.
Q2: I am not observing the expected G2/M checkpoint abrogation after this compound treatment in my cancer cell line. What could be the issue?
A2: Several factors could contribute to this observation:
-
Cell Line Specificity: The functionality of the G1 checkpoint, often governed by p53, can influence the reliance on the G2/M checkpoint. Cells with a competent p53-mediated G1 checkpoint may arrest in G1 upon DNA damage and therefore show a less pronounced G2/M arrest and subsequent abrogation by a CHK1 inhibitor.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound for your specific cell line (refer to the IC50 table below) and that the treatment duration is sufficient to observe the effect. Titration of both concentration and time is recommended.
-
Confluence of Cells: Overly confluent cell cultures can exhibit altered cell cycle kinetics. It is advisable to use cells in the exponential growth phase.
-
Experimental Control: A positive control, such as a cell line known to be sensitive to CHK1 inhibition, and appropriate vehicle controls are essential for validating your experimental setup.
Q3: My in vivo xenograft model is not showing the expected tumor growth inhibition with this compound. What are some potential reasons?
A3: In vivo studies with this compound can be influenced by several factors:
-
Pharmacokinetics: While this compound is orally bioavailable, factors such as dosing schedule, formulation, and animal strain can affect drug exposure. Maximum concentrations of this compound are typically reached within 2 hours of dosing, with a half-life of approximately 23 hours.[2]
-
Tumor Model: The genetic background of the xenograft model is critical. Tumors with defects in the G1 checkpoint (e.g., TP53 mutations) are often more sensitive to CHK1 inhibitors.
-
Combination Therapy: this compound often shows enhanced efficacy when used in combination with DNA-damaging agents like gemcitabine. The timing and dosage of the combination regimen are crucial for synergistic effects.
-
Drug Formulation and Administration: Ensure the vehicle used for this compound administration is appropriate and that the drug is fully solubilized. A common vehicle is 0.5% w/v methylcellulose and 0.2% v/v Tween 80 administered by oral gavage.[1]
Quantitative Data Summary
This compound In Vitro Potency
| Parameter | Value | Reference |
| Enzymatic IC50 (CHK1) | 1.2 nM | [1] |
Note: Cellular IC50 values can vary significantly between different cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Preclinical In Vivo Dosing
| Animal Model | Dosage | Schedule | Efficacy | Reference |
| Melanoma Xenografts | 25 mg/kg, 50 mg/kg | 3 consecutive days, 4 days rest (3 cycles) | Tumor growth inhibition | [1] |
Clinical Pharmacodynamics (Phase I)
| Biomarker | Effect | Combination Agent | Reference |
| pCDK1/2 | Inhibition of gemcitabine-induced expression | Gemcitabine | [2] |
Key Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits CHK1, leading to checkpoint abrogation and apoptosis.
Experimental Workflow: Western Blot for PD Biomarkers
Caption: Standard workflow for assessing PD biomarkers by Western blot.
Detailed Experimental Protocols
Western Blotting for CHK1 and CDK1 Phosphorylation
This protocol is for assessing the phosphorylation status of CHK1 (a marker of its activation) and CDK1 (a downstream effector).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser345).
-
Rabbit anti-CHK1.
-
Rabbit anti-phospho-CDK1 (Tyr15).
-
Rabbit anti-CDK1.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and time points. Include a positive control for DNA damage (e.g., gemcitabine) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Strip and re-probe the membrane for total protein and loading controls as needed.
-
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium iodide (PI) staining solution (containing RNase A).
Procedure:
-
Cell Preparation:
-
Treat cells with this compound and/or a DNA-damaging agent as required.
-
Harvest both adherent and floating cells to include apoptotic populations.
-
Wash cells with PBS and centrifuge to form a cell pellet.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of forward scatter area versus height to gate on single cells.
-
Analyze the PI signal on a linear scale histogram to visualize the G0/G1, S, and G2/M populations.
-
Quantify the percentage of cells in each phase using cell cycle analysis software. Look for a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) with this compound treatment, especially in combination with a DNA-damaging agent.[3][4][5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
GDC-0575 Formulation for Oral Gavage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and oral gavage administration of GDC-0575. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ARRY-575 or RG7741) is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical protein in the DNA damage response pathway.[3][4] In response to DNA damage, CHK1 activation leads to cell cycle arrest, allowing time for DNA repair.[3] By inhibiting CHK1, this compound prevents this arrest, causing cancer cells with damaged DNA to enter mitosis prematurely, which can lead to mitotic catastrophe and cell death.[3][5] This mechanism makes it a promising agent, particularly in combination with DNA-damaging chemotherapies.[5]
Q2: What are the main challenges when formulating this compound for oral gavage?
A2: The primary challenge in formulating this compound for oral gavage is its poor aqueous solubility.[6] This can lead to several experimental issues, including:
-
Difficulty in preparing a homogenous and stable formulation for consistent dosing.
-
Precipitation of the compound in the dosing vehicle or after administration.
-
Inaccurate and variable drug exposure in preclinical models.[7]
Q3: What are some recommended vehicles for this compound oral gavage?
A3: Several vehicles have been successfully used for the oral administration of this compound in preclinical studies. The choice of vehicle depends on the required dose, study duration, and the specific animal model. Common vehicles include suspensions and solutions using various excipients. A summary of tested vehicles is provided in the data tables below.
Q4: How should this compound powder and stock solutions be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[8] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[2]
Q5: What are the key considerations before starting an in vivo study with this compound?
A5: Before initiating animal studies, it is crucial to perform a pilot study to confirm the stability and homogeneity of your chosen formulation. It is also recommended to run a vehicle-only control group to ensure that the vehicle itself does not cause any adverse effects in the animals.[8] For formulations containing DMSO, it's important to keep the final concentration low, especially for long-term studies, to avoid potential toxicity.[8]
Data Presentation
The following tables summarize key quantitative data regarding the solubility and formulation of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 60-76 mg/mL[1][8] | Sonication may be required. Use fresh DMSO as absorbed moisture can reduce solubility.[1][8] |
| Water | <1 mg/mL[6] | Considered slightly soluble or insoluble.[6] |
Table 2: Example Formulations for Oral Gavage of this compound
| Vehicle Composition | Final Drug Concentration | Reference |
| 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 | Not specified, used for 25-50 mg/kg dosing | [2] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 4 mg/mL | [1] |
| 5% DMSO + 95% Corn Oil | 4 mg/mL | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution/suspension | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the vehicle. | - Increase the amount of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80).- Prepare the formulation fresh before each use and maintain at a consistent temperature.- Use sonication to create a finer, more stable suspension.[9]- Consider alternative vehicles from Table 2. |
| Inconsistent results between animals | - Non-homogenous formulation leading to inaccurate dosing.- Settling of the compound in the suspension. | - Ensure the formulation is mixed thoroughly (e.g., vortexing) immediately before dosing each animal.- For suspensions, use a magnetic stirrer during the dosing period to maintain homogeneity.[9]- Perform a dose formulation analysis to confirm concentration and homogeneity. |
| Vehicle-related toxicity observed (e.g., weight loss, lethargy) | - High concentration of certain excipients like DMSO.- The vehicle itself may have adverse effects in the specific animal model. | - Reduce the percentage of DMSO in the formulation; for sensitive models, keep it below 2%.[8]- Run a pilot study with the vehicle alone to assess tolerability.- Consider simpler vehicles like methylcellulose or corn oil-based formulations. |
| Difficulty administering the full dose (clogged gavage needle) | - Large particle size of the suspended compound.- High viscosity of the formulation. | - Use a mortar and pestle or sonication to reduce the particle size of the compound before adding it to the vehicle.[9]- If the formulation is too viscous, you may need to adjust the ratio of excipients or slightly warm the formulation (ensure compound stability at that temperature). |
Experimental Protocols
Protocol 1: Preparation of this compound in a Methylcellulose-Tween 80 Vehicle (Suspension)
This protocol is adapted from methods used in preclinical xenograft studies.[2]
-
Preparation of Vehicle:
-
Prepare a 0.5% (w/v) methylcellulose solution in water. This may require heating and stirring. Cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% (v/v). Mix thoroughly.
-
-
Weighing this compound:
-
Calculate and weigh the required amount of this compound powder based on the desired final concentration and volume.
-
-
Formulation Preparation:
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or stirring).
-
Sonicate the final suspension in a water bath to ensure a fine, homogenous dispersion.[9]
-
-
Administration:
-
Mix the suspension thoroughly immediately before each administration to ensure uniform dosing.
-
Protocol 2: Preparation of this compound in a DMSO/PEG300/Tween 80 Vehicle (Solution)
This protocol is suitable for achieving a clear solution, which can be beneficial for dose accuracy.[1][2]
-
Preparation of Stock Solution:
-
Vehicle Preparation and Mixing:
-
In a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add the aqueous component (saline or ddH₂O) to reach the final volume and mix thoroughly.
-
-
Administration:
-
The resulting solution should be clear. Use immediately for best results.[1]
-
Mandatory Visualizations
Here are diagrams illustrating the experimental workflow and the targeted signaling pathway.
Caption: Workflow for preparing a this compound suspension for oral gavage.
Caption: this compound inhibits CHK1, preventing cell cycle arrest and promoting cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
GDC-0575 Versus Other Chk1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Chk1 inhibitor GDC-0575 against other notable alternatives in the field. This document synthesizes preclinical and clinical data to provide a comprehensive overview of their performance, supported by experimental methodologies.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, allowing time for DNA repair. In many cancer cells with a defective G1/S checkpoint, often due to p53 mutations, survival becomes highly dependent on the S and G2/M checkpoints regulated by Chk1. This dependency makes Chk1 an attractive target for anticancer therapies, particularly in combination with DNA-damaging agents. This compound is a potent and highly selective oral small-molecule inhibitor of Chk1. This guide will compare this compound with other clinical-stage Chk1 inhibitors, including MK-8776, SRA737, and LY2603618, focusing on their mechanism of action, preclinical efficacy, clinical trial data, and safety profiles.
Mechanism of Action: Targeting the DNA Damage Response
Chk1 inhibitors function by overriding the S and G2/M checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and subsequent apoptosis. The efficacy of Chk1 inhibitors is often enhanced when combined with DNA-damaging chemotherapies like gemcitabine, which induce replication stress and activate the ATR-Chk1 pathway.
Preclinical Performance: A Head-to-Head Comparison
The potency and efficacy of Chk1 inhibitors have been evaluated in various preclinical models. This compound has demonstrated high selectivity with a half-maximal inhibitory concentration (IC50) of 1.2 nM.[1][2] Comparative studies have shown that this compound is significantly more potent in inducing DNA damage, replication stress, and cell death in melanoma cell lines than V158411, LY2603618, and MK-8776.[1]
| Inhibitor | IC50 (Chk1) | Key Preclinical Findings | Reference(s) |
| This compound | 1.2 nM | More potent than V158411, LY2603618, and MK-8776 in melanoma cell lines. Delays tumor growth in xenograft models as a single agent and in combination with gemcitabine.[1][3] | [1][3] |
| MK-8776 | ~2 nM | Sensitizes cancer cells to DNA-damaging agents. Single-agent activity in a subset of cell lines is associated with CDK2 activation. | [4] |
| SRA737 | ~1 nM | Synergizes with low-dose gemcitabine in preclinical models. Shows efficacy in patient-derived xenograft (PDX) models of high-grade serous ovarian cancer.[5] | [5] |
| LY2603618 | 7 nM | Enhances the anti-tumor effect of gemcitabine in colon, lung, and pancreatic xenograft models.[6][7] | [6][7] |
Clinical Trials: Safety and Efficacy in Combination Therapies
The majority of clinical investigations for Chk1 inhibitors have focused on their use in combination with gemcitabine.
This compound
A Phase I study (NCT01564251) evaluated this compound as a monotherapy and in combination with gemcitabine in patients with refractory solid tumors.[8][9] In the combination arms, patients received either 1000 mg/m² or 500 mg/m² of gemcitabine followed by this compound.[9] The most common treatment-related adverse events (all grades) were neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), and thrombocytopenia (35%).[9] Four confirmed partial responses were observed in the combination arms, with three of these patients having tumors with TP53 mutations.[8][9]
SRA737
A Phase I/II trial (NCT02797977) investigated SRA737 in combination with low-dose gemcitabine in patients with advanced solid tumors.[1][10][11] The recommended Phase II dose (RP2D) was determined to be 500 mg of SRA737 with 250 mg/m² of gemcitabine.[1] Common toxicities included nausea, vomiting, fatigue, and diarrhea, which were mostly mild to moderate.[1] Grade ≥3 anemia, neutropenia, and thrombocytopenia were reported in 11.7%, 16.7%, and 10% of patients at the RP2D, respectively.[10] The overall objective response rate (ORR) was 10.8%, with a notable ORR of 25% in anogenital cancer.[1][10]
LY2603618
A Phase II study evaluated LY2603618 in combination with pemetrexed in patients with advanced or metastatic non-small cell lung cancer (NSCLC).[12]
Comparative Summary of Clinical Trial Data (Combination with Gemcitabine)
| Feature | This compound (NCT01564251) | SRA737 (NCT02797977) |
| Phase | I | I/II |
| Patient Population | Refractory solid tumors | Advanced solid tumors |
| Gemcitabine Dose | 500 or 1000 mg/m² | 250 mg/m² (at RP2D) |
| Key Efficacy | 4 partial responses | 10.8% ORR (25% in anogenital cancer) |
| Common Grade ≥3 Adverse Events | Neutropenia, anemia, thrombocytopenia | Neutropenia, anemia, thrombocytopenia |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Chk1.
Methodology:
-
Reagent Preparation: Recombinant human Chk1 enzyme, a suitable substrate (e.g., a peptide derived from Cdc25), ATP, and the test inhibitor (e.g., this compound) are prepared in a kinase assay buffer.
-
Reaction Setup: The Chk1 enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated in a microplate.
-
Initiation: The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[13][14]
-
Data Analysis: The percentage of Chk1 inhibition is calculated by comparing the signal from wells with the inhibitor to control wells without the inhibitor. IC50 values are then determined by plotting inhibition versus inhibitor concentration.
Cell Viability Assay (General Protocol)
This assay assesses the effect of Chk1 inhibitors on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the Chk1 inhibitor, both as a single agent and in combination with a DNA-damaging agent like gemcitabine.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to untreated control cells. GI50 (concentration for 50% growth inhibition) or IC50 values are determined from dose-response curves.
Human Tumor Xenograft Model (General Protocol)
This in vivo model evaluates the anti-tumor efficacy of Chk1 inhibitors.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive the Chk1 inhibitor (e.g., this compound via oral gavage), a DNA-damaging agent (e.g., gemcitabine via intraperitoneal injection), the combination, or vehicle control. The dosing schedule and duration vary depending on the specific study. For example, in a study with LY2603618, the inhibitor was given 24 hours after gemcitabine.[6]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint Analysis: The study is terminated when tumors reach a predetermined size or at a specific time point. Tumor growth inhibition is calculated and compared between the different treatment groups.
Conclusion
This compound is a potent and selective Chk1 inhibitor with promising preclinical activity, both as a single agent and in combination with chemotherapy. Clinical data from the Phase I trial of this compound with gemcitabine demonstrates manageable toxicity and preliminary signs of efficacy, particularly in patients with TP53-mutated tumors.[8][9] When compared to other Chk1 inhibitors like SRA737, this compound has been investigated with higher doses of gemcitabine, which may contribute to the observed differences in toxicity profiles. The lower myelosuppression observed with the SRA737 and low-dose gemcitabine combination suggests a potential therapeutic window that could be exploited.[1][10] Further clinical investigation is necessary to fully delineate the comparative efficacy and safety of this compound against other Chk1 inhibitors and to identify the patient populations most likely to benefit from these targeted therapies. The choice of a specific Chk1 inhibitor for further development or clinical use will likely depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and its safety profile in combination with various anticancer agents.
References
- 1. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sierra Oncology Reports Preclinical Efficacy for Chk1 inhibitor SRA737 in Treatment Refractory Ovarian Cancer Models at the EORTC-NCI-AACR Symposium [prnewswire.com]
- 6. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase II evaluation of LY2603618, a first-generation CHK1 inhibitor, in combination with pemetrexed in patients with advanced or metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. promega.com [promega.com]
A Comparative Analysis of GDC-0575 and Prexasertib Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Checkpoint Kinase 1 (CHK1) inhibitors, GDC-0575 and prexasertib. By targeting a critical component of the DNA damage response (DDR) pathway, both agents represent a promising therapeutic strategy in oncology. This document synthesizes preclinical and clinical data to offer an objective performance comparison, complete with experimental methodologies and visual representations of their mechanisms of action.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and prexasertib are small molecule inhibitors that primarily target CHK1, a serine/threonine kinase crucial for cell cycle arrest in response to DNA damage.[1][2] By inhibiting CHK1, these drugs prevent cancer cells from repairing damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.[3] This mechanism is particularly effective in cancer cells that often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore heavily reliant on the S and G2/M checkpoints regulated by CHK1.[3] While this compound is a highly selective CHK1 inhibitor, prexasertib also exhibits inhibitory activity against the related kinase, CHK2.[2][4]
The following diagram illustrates the central role of CHK1 and CHK2 in the DNA damage response pathway and the points of intervention for this compound and prexasertib.
Caption: Simplified CHK1/CHK2 Signaling Pathway
Preclinical Efficacy
In Vitro Potency
Both this compound and prexasertib have demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of these compounds.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | General | - | 1.2 | [4] |
| Prexasertib | Ovarian Cancer | PEO1 (BRCA2 mutant) | 6 | [5] |
| OVCAR3 | 49 | [5] | ||
| JHOS2 (BRCA1/TP53 mutant) | 8400 | |||
| Triple-Negative Breast Cancer | Multiple | 0.32 - 117.3 | ||
| Acute Lymphoblastic Leukemia | BV-173 | 6.33 | ||
| REH | 96.7 |
Note: The IC50 value for this compound is a general value; cell line-specific data is limited in the public domain. Prexasertib shows a wide range of IC50 values depending on the specific cancer cell line and its genetic background.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound and prexasertib has been evaluated in various mouse xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Colitis-Associated Cancer | 7.5 mg/kg, orally | Significant impairment of development | [1] |
| Melanoma | 25-50 mg/kg, orally | Effective tumor growth blockage | [4] | |
| Prexasertib | Triple-Negative Breast Cancer (HCC1187) | Not specified | 83.8% | |
| Triple-Negative Breast Cancer (MX-1) | Not specified | 85.5% | ||
| Triple-Negative Breast Cancer (HCC1806) | Not specified | 94.2% | ||
| Ovarian Cancer (PDX models) | 8 mg/kg, BID | Monotherapy activity across 14 models |
Clinical Efficacy
Both this compound and prexasertib have been evaluated in early-phase clinical trials, both as monotherapy and in combination with other anticancer agents.
This compound
A Phase I study (NCT01564251) evaluated this compound alone and in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors.[6]
-
Monotherapy: this compound was found to be safely administered as a single agent.[6]
-
Combination Therapy (with Gemcitabine):
-
Partial Responses (PRs): Four confirmed partial responses were observed in patients treated with the combination.[6]
-
TP53 Mutation: Notably, three of the responding patients had tumors with a TP53 mutation.[6]
-
Adverse Events: The most common treatment-related adverse events (all grades) were neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), and thrombocytopenia (35%).[6]
-
Prexasertib
Prexasertib has been investigated in a Phase II trial (NCT02203513) in women with recurrent high-grade serous ovarian cancer without BRCA mutations.[3]
-
Objective Response Rate (ORR): An ORR of 33% was observed, with tumors shrinking in a third of the patients.[3][7]
-
Disease Control Rate (DCR): In a broader Phase 2 study including platinum-resistant and refractory patients, the DCR was 37.1% in platinum-resistant patients and 31.0% in platinum-refractory patients.
-
Progression-Free Survival (PFS): For patients whose tumors shrank, the median time to disease progression was 7.5 months.[3]
-
Adverse Events: The most common severe adverse events were low levels of neutrophils, white blood cells, and platelets, as well as anemia.[3]
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is a representative method for determining the IC50 values of this compound and prexasertib in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or prexasertib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Color Development: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C, or until a noticeable color change to orange is observed in the control wells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.
Caption: XTT Cell Viability Assay Workflow
Western Blot for CHK1 Activation
This protocol outlines the key steps for detecting the phosphorylation of CHK1, a marker of its activation, in response to drug treatment.
-
Cell Lysis: Treat cancer cells with this compound or prexasertib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CHK1 (e.g., phospho-CHK1 Ser345). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total CHK1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Animal Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound and prexasertib.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer this compound, prexasertib, or a vehicle control according to the desired dosing schedule (e.g., oral gavage or intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
Both this compound and prexasertib are potent inhibitors of CHK1 with demonstrated preclinical and clinical activity against a variety of cancers. Prexasertib's dual inhibition of CHK1 and CHK2 may offer a broader spectrum of activity in certain contexts. Clinical data, although from early-phase trials, suggests that both agents have the potential to be effective, particularly in combination with DNA-damaging chemotherapies. The choice between these two inhibitors for further research and development may depend on the specific cancer type, its genetic background (such as TP53 status), and the desired combination therapy strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles.
References
- 1. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Validation of GDC-0575 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of GDC-0575, a potent and selective inhibitor of Checkpoint kinase 1 (Chk1). The information is intended to assist researchers in selecting the most appropriate experimental approaches for their studies.
Introduction to this compound and its Target
This compound is a highly selective, orally available small-molecule inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] Chk1 activation leads to cell cycle arrest, allowing time for DNA repair.[3] By inhibiting Chk1, this compound can cause tumor cells with existing DNA damage to bypass this checkpoint, leading to mitotic catastrophe and cell death.[3] This mechanism makes Chk1 inhibitors like this compound promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies.[4]
The validation of target engagement is a crucial step in the development of any targeted therapy. It confirms that the drug binds to its intended target in a cellular context at concentrations that are pharmacologically relevant. This guide explores various methods for validating this compound target engagement and compares it with other known Chk1 inhibitors.
Quantitative Comparison of Chk1 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized Chk1 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting Chk1 kinase activity in biochemical assays.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Chk1 | 1.2 | [5][6] |
| LY2603618 | Chk1 | 7 | [7][8] |
| MK-8776 | Chk1 | 3 | [8] |
| SRA737 | Chk1 | - | [9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Methods for Validating this compound Target Engagement
Several robust methods can be employed to validate the direct binding of this compound to Chk1 within a cellular environment.
Biochemical Kinase Activity Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified Chk1 protein.
Principle: A common format involves an in vitro reaction where recombinant Chk1 phosphorylates a specific substrate in the presence of ATP. The amount of phosphorylation is then quantified, typically using luminescence-based methods that measure the amount of ADP produced.
Advantages:
-
Directly measures the inhibition of enzymatic activity.
-
Highly quantitative and reproducible.
-
Useful for determining initial potency (IC50).
Disadvantages:
-
Performed in a cell-free system, which may not fully recapitulate the cellular environment (e.g., ATP concentrations, presence of interacting proteins).
-
Does not confirm target engagement in intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in intact cells and tissues by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: The binding of a drug to its target protein can increase the protein's resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Advantages:
-
Confirms target engagement in a physiological context (intact cells).
-
Does not require modification of the compound or the target protein.
-
Can be adapted for high-throughput screening.[10]
Disadvantages:
-
Not all ligand binding events result in a significant thermal shift.
-
Can be technically demanding and may require optimization for each target.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantifies compound binding to a specific protein target in real-time.
Principle: This technology uses a NanoLuc® luciferase-tagged Chk1 protein and a cell-permeable fluorescent tracer that binds to the active site of the kinase. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to Chk1 will compete with the tracer, leading to a decrease in the BRET signal.[11][12]
Advantages:
-
Provides a quantitative measure of target occupancy in living cells.[11]
-
High-throughput and amenable to automation.
-
Allows for the determination of intracellular compound affinity.[12]
Disadvantages:
-
Requires genetic modification of the target protein (fusion with NanoLuc®).
-
Relies on the availability of a suitable fluorescent tracer.
Downstream Biomarker Analysis
This method assesses target engagement indirectly by measuring the modulation of a known downstream substrate or signaling event of the target protein.
Principle: Inhibition of Chk1 by this compound is expected to affect the phosphorylation status of its downstream targets. For example, Chk1 phosphorylates and inactivates Cdc25 phosphatases, which in turn dephosphorylate and activate cyclin-dependent kinases (CDKs). Therefore, inhibition of Chk1 can lead to a decrease in the phosphorylation of CDKs (e.g., pCDK1/2). Another direct biomarker is the autophosphorylation of Chk1 at Serine 296 (pS296-Chk1), which is a marker of Chk1 activity.
Advantages:
-
Provides evidence of functional target modulation in a cellular context.
-
Can be performed using standard laboratory techniques like Western blotting or ELISA.
-
Can be used to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Disadvantages:
-
Indirect measure of target engagement.
-
Signaling pathways can be complex, and changes in a downstream marker may not be solely due to the inhibition of the primary target.
-
Requires validated antibodies for the specific phospho-proteins.
Experimental Protocols
General Protocol for a CHK1 Kinase Activity Assay
This protocol is based on a generic ADP-Glo™ kinase assay format and would need to be optimized for specific laboratory conditions.
-
Prepare Reagents: Thaw recombinant Chk1 enzyme, kinase assay buffer, ATP, and Chk1 substrate.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the diluted this compound or vehicle control.
-
Enzyme Addition: Add the diluted Chk1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is then measured using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
General Protocol for Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol and requires optimization for Chk1 and the specific cell line.
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).
-
Heating: Resuspend the treated cells in a suitable buffer and aliquot into PCR tubes. Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for Chk1. Use a suitable secondary antibody and a detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Chk1 against the temperature for each treatment condition. A shift in the melting curve indicates target engagement.
General Protocol for NanoBRET™ Target Engagement Assay
This protocol is based on the Promega NanoBRET™ TE Intracellular Kinase Assay.
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-Chk1 fusion protein.
-
Cell Seeding: Seed the transfected cells into a 384-well plate.
-
Tracer and Compound Addition: Pre-treat the cells with the NanoBRET™ tracer and then add serial dilutions of this compound.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
-
Signal Measurement: Measure the BRET signal using a plate reader equipped with appropriate filters for the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular EC50 or IC50 value.
General Protocol for Western Blotting of pS296-Chk1
-
Cell Treatment and Lysis: Treat cells with this compound and/or a DNA damaging agent (to induce Chk1 activation). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for pS296-Chk1. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Chk1 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the pS296-Chk1 signal to the total Chk1 signal. A decrease in the pS296-Chk1 signal in the presence of this compound indicates target engagement and inhibition.
Visualizing the Pathways and Processes
This compound Mechanism of Action
Caption: this compound inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.
Experimental Workflow for CETSA
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay.
Comparison of Target Engagement Validation Methods
Caption: A comparison of key methods for validating this compound target engagement.
Conclusion
Validating the target engagement of this compound is essential for its preclinical and clinical development. This guide has provided an overview and comparison of several robust methodologies, each with its own advantages and limitations. The choice of method will depend on the specific research question, available resources, and the desired level of detail. A multi-faceted approach, combining direct binding assays like CETSA or NanoBRET™ with functional downstream biomarker analysis, will provide the most comprehensive and convincing evidence of this compound target engagement.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Facebook [cancer.gov]
- 3. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of CHK1 Inhibitors: GDC-0575 and LY2603618
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent checkpoint kinase 1 (CHK1) inhibitors, GDC-0575 and LY2603618. Both compounds have been investigated for their potential in cancer therapy, primarily as sensitizing agents in combination with DNA-damaging chemotherapy. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to CHK1 Inhibition in Oncology
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 is activated by ATR (Ataxia Telangiectasia and Rad3-related) kinase.[3][4] Activated CHK1 then phosphorylates a variety of downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent inactivation of cyclin-dependent kinases (CDKs).[4] This cascade ultimately results in cell cycle arrest, providing time for DNA repair.[1]
Many cancer cells harbor defects in cell cycle checkpoints, such as a non-functional p53, making them heavily reliant on the CHK1-mediated checkpoint for survival, especially when challenged with DNA-damaging agents.[5] Inhibition of CHK1 abrogates this last line of defense, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe. This synthetic lethal interaction forms the basis for the therapeutic strategy of combining CHK1 inhibitors with chemotherapy.
Mechanism of Action of this compound and LY2603618
Both this compound and LY2603618 are potent and selective small-molecule inhibitors of CHK1.[6][7] They act as ATP-competitive inhibitors, binding to the kinase domain of CHK1 and preventing its phosphorylation and activation.[8] By inhibiting CHK1, these drugs prevent the downstream signaling that leads to cell cycle arrest, thereby sensitizing cancer cells to the effects of DNA-damaging agents like gemcitabine.[9][10]
The inhibition of CHK1 by these compounds leads to several key cellular events:
-
Abrogation of S and G2/M checkpoints: Cells with DNA damage are unable to arrest their cell cycle progression.[5][11]
-
Increased DNA damage: The inability to repair DNA leads to an accumulation of DNA double-strand breaks, often marked by increased phosphorylation of histone H2AX (γH2AX).[10]
-
Induction of apoptosis: The accumulation of extensive DNA damage and premature entry into mitosis trigger programmed cell death.[7]
Below is a diagram illustrating the CHK1 signaling pathway and the points of intervention by this compound and LY2603618.
Comparative Performance Data
While a direct head-to-head clinical trial comparing this compound and LY2603618 has not been published, preclinical data from various studies allow for an indirect comparison of their potency and efficacy.
In Vitro Potency
| Compound | Target | IC50 (nM) | Cell-Free/Cell-Based | Source |
| This compound | CHK1 | 1.2 | Cell-free assay | [6] |
| LY2603618 | CHK1 | 7 | Cell-free assay | [7][12] |
One study directly compared the potency of this compound and LY2603618 in a panel of melanoma cell lines and found that this compound was significantly more potent in promoting DNA damage, replication stress, and cell death.[13]
Preclinical Efficacy in Combination with Gemcitabine
Both inhibitors have shown synergistic effects when combined with the DNA-damaging agent gemcitabine in various cancer cell lines and xenograft models.
| Compound | Cancer Type | Model | Key Findings | Source |
| This compound | Solid Tumors | Xenograft models | Results in tumor shrinkage and growth delay. | [9] |
| Colitis-Associated Cancer | Mouse model | Impaired development of colitis and colitis-associated cancer. | [14] | |
| LY2603618 | Colon, Lung, Pancreatic Cancer | Xenograft models | Significant increase in tumor growth inhibition compared to gemcitabine alone. Best efficacy when administered 24h after gemcitabine. | [10] |
| Non-Small Cell Lung Cancer | Xenograft models | Potentiates the in vivo anti-tumor activity of pemetrexed. | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound or LY2603618.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or LY2603618 for the desired duration (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol outlines the steps for analyzing cell cycle distribution following inhibitor treatment.[16][17]
-
Cell Treatment: Treat cells with the CHK1 inhibitor for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1x10^6 cells in 0.5 mL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Western Blot for Cleaved PARP and Caspases)
This protocol describes the detection of apoptotic markers by Western blotting.
-
Protein Extraction: Treat cells with the inhibitor, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clinical Development and Outlook
Both this compound and LY2603618 have been evaluated in Phase I and II clinical trials, primarily in combination with gemcitabine or other chemotherapeutic agents in patients with advanced solid tumors.[9][18][19] While these trials have demonstrated that the combination is generally manageable, the therapeutic efficacy has been modest.[9] Hematological toxicities, such as neutropenia and thrombocytopenia, are common adverse events.[9][18]
The future of CHK1 inhibitors may lie in identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy. Tumors with inherent replication stress or specific DNA repair defects may be particularly vulnerable to CHK1 inhibition. Further research is needed to optimize dosing schedules and combination partners to enhance the therapeutic window of these agents.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Insights into Chk1 Regulation by Phosphorylation [jstage.jst.go.jp]
- 5. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rhodopsin-peptide.com [rhodopsin-peptide.com]
- 9. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Phase I Study of CHK1 Inhibitor LY2603618 in Combination with Gemcitabine in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I study of LY2603618, a CHK1 inhibitor, in combination with gemcitabine in Japanese patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0575 and PARP Inhibitors: A Combination Strategy for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome resistance. This guide provides a comparative overview of the synergistic potential between the CHK1 inhibitor, GDC-0575, and Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct preclinical studies on the this compound and PARP inhibitor combination are limited, extensive research on other CHK1 inhibitors in combination with PARP inhibitors provides a strong scientific rationale and predictive insights into the potential of this therapeutic approach.
Mechanism of Synergy: A Two-Pronged Attack on DNA Damage Repair
The synergistic interaction between CHK1 inhibitors and PARP inhibitors stems from their complementary roles in the DNA Damage Response (DDR) pathway.
-
PARP Inhibitors: These agents trap PARP enzymes on DNA at sites of single-strand breaks. This prevents the repair of these breaks, leading to their conversion into more lethal double-strand breaks (DSBs) during DNA replication. In tumors with pre-existing defects in homologous recombination (HR), a key DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to cell death, a concept known as synthetic lethality.
-
This compound (CHK1 Inhibitor): this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical transducer kinase in the DDR that, in response to DNA damage, activates cell cycle checkpoints (primarily the G2/M checkpoint) to allow time for DNA repair.[1] CHK1 also plays a role in stabilizing replication forks and promoting HR repair. By inhibiting CHK1, this compound abrogates the G2/M checkpoint, forcing cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[2] Crucially, CHK1 inhibition can also impair the HR repair pathway, even in HR-proficient tumors.[3]
The combination of a PARP inhibitor with this compound is hypothesized to create a synthetically lethal environment in cancer cells through a dual mechanism:
-
Increased DNA Damage: PARP inhibitors induce the formation of DSBs.
-
Impaired DNA Repair and Checkpoint Abrogation: this compound prevents the repair of these DSBs by inhibiting HR and simultaneously dismantles the cell cycle checkpoint that would normally halt cell division in the presence of such damage.
This leads to a catastrophic level of genomic instability and subsequent cell death.
Preclinical Evidence: Synergy of CHK1 and PARP Inhibitors
While specific data for this compound is not yet published, numerous preclinical studies have demonstrated the synergistic anti-tumor activity of other CHK1 inhibitors with various PARP inhibitors across a range of cancer types.
Quantitative Analysis of Synergy
The synergy between two drugs is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following table summarizes representative data from studies combining other CHK1 inhibitors with PARP inhibitors, illustrating the expected synergistic potential of the this compound/PARP inhibitor combination.
| Cancer Type | CHK1 Inhibitor | PARP Inhibitor | Cell Lines | Combination Index (CI) | Key Findings |
| Ovarian Cancer | Prexasertib | Olaparib | OVCAR3, SKOV3 | Synergistic (CI < 1) | Increased apoptosis and DNA damage.[4] |
| MYCN-driven Tumors | MK-8776 | Olaparib | Neuroblastoma & Medulloblastoma cells | Synergistic (CI < 1) | MYCN-dependent accumulation of DNA damage and cell death.[5][6] |
| Ovarian Cancer | PF-477736 | Rucaparib | V-C8.B2 (BRCA2-corrected) | ~0.2 (strong synergy) | Five-fold enhancement of rucaparib cytotoxicity.[1] |
Note: This table presents data from analogous drug combinations to illustrate the principle of synergy. Direct CI values for this compound with PARP inhibitors are not yet publicly available.
Effects on Cell Viability and Apoptosis
The combination of CHK1 and PARP inhibitors has been shown to significantly decrease cell viability and induce apoptosis in cancer cells more effectively than either agent alone.
| Cancer Type | CHK1 Inhibitor | PARP Inhibitor | Assay | Observation |
| Ovarian Cancer | Prexasertib | Rucaparib | Annexin V/PI Staining | Significant increase in apoptotic cells with combination treatment compared to single agents.[4] |
| Breast Cancer | Not Specified | Olaparib | Annexin V/PI Staining | Combined treatment with paclitaxel yielded significantly higher rates of apoptosis than paclitaxel alone.[7] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound and PARP Inhibitor Synergy
Caption: Proposed mechanism of synergy between PARP inhibitors and this compound.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating this compound and PARP inhibitor synergy.
Experimental Protocols
Below are generalized protocols for key experiments to assess the synergy between this compound and PARP inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a PARP inhibitor (e.g., olaparib, talazoparib), or the combination of both for 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for 24 hours. To induce DNA damage, cells can be treated with a DNA-damaging agent like mitomycin C or ionizing radiation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant decrease in RAD51 foci in the combination treatment group compared to the PARP inhibitor alone would indicate inhibition of homologous recombination.[2]
Conclusion
The combination of the CHK1 inhibitor this compound with a PARP inhibitor represents a rational and promising therapeutic strategy. Preclinical data from analogous combinations strongly suggest that this approach can lead to synergistic anti-tumor effects by overwhelming the cancer cell's ability to repair DNA damage. Further preclinical studies directly evaluating this compound with various PARP inhibitors are warranted to confirm these synergistic interactions and to guide the design of future clinical trials for patients with various cancer types, potentially including those who have developed resistance to PARP inhibitor monotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Efficacy of Combined Therapy with Checkpoint Kinase 1 Inhibitor and Rucaparib via Regulation of Rad51 Expression in BRCA Wild-Type Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
GDC-0575 as a Chemosensitizing Agent: A Comparative Guide
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting CHK1, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage induced by chemotherapy, thereby forcing them into mitotic catastrophe and apoptosis.[1][4][5] This mechanism makes this compound a promising chemosensitizing agent, enhancing the efficacy of various DNA-damaging chemotherapeutics. This guide provides a comparative overview of this compound with other CHK1 inhibitors, supported by preclinical data, and details key experimental protocols for its evaluation.
Mechanism of Action: CHK1 Inhibition and Chemosensitization
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates CHK1.[6] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][6] This leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[1] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival after DNA damage.[5]
This compound, by inhibiting CHK1, abrogates these DNA damage-induced checkpoints.[2] In the presence of a DNA-damaging agent like gemcitabine, this leads to the accumulation of unresolved DNA damage and forces the cell to enter mitosis prematurely, resulting in mitotic catastrophe and cell death.[4][7]
Comparative In Vitro Efficacy of CHK1 Inhibitors
The potency of this compound has been demonstrated across various cancer cell lines, where it exhibits a low nanomolar IC50 for CHK1 inhibition.[2][3] The following table summarizes the reported IC50 values for this compound and other notable CHK1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | CHK1 | 1.2 | Enzyme Assay | [2][3] |
| AZD7762 | CHK1/CHK2 | 5 | Enzyme Assay | [6] |
| MK-8776 | CHK1 | 3 | Enzyme Assay | [8] |
| Prexasertib (LY2606368) | CHK1/CHK2 | <1 | Enzyme Assay | [9] |
The chemosensitizing effect of this compound is most pronounced when combined with DNA-damaging agents. The table below compares the potentiation of gemcitabine cytotoxicity by different CHK1 inhibitors in various cancer cell lines.
| Cell Line | Chemotherapy | CHK1 Inhibitor | Sensitization Ratio (IC50 alone / IC50 combination) | Reference |
| Multiple Cancer Cell Lines (Panel) | Gemcitabine | MK-8776 | Average 7-fold | [10] |
| SW620 (Colon) | Irinotecan | SAR-020106 | >2-fold | [11] |
| OVCAR-5 (Ovarian) | - | PF-00477736 + MK-1775 (Wee1i) | Synergistic | [12] |
Comparative In Vivo Efficacy of CHK1 Inhibitors
Preclinical xenograft models have demonstrated the ability of this compound to enhance the anti-tumor activity of chemotherapy.[9][13] The following table summarizes key in vivo findings for this compound and other CHK1 inhibitors in combination with chemotherapy.
| Tumor Model | Chemotherapy | CHK1 Inhibitor | Key Finding | Reference |
| Refractory Solid Tumors (Phase I) | Gemcitabine | This compound | 4 confirmed partial responses, 3 in TP53-mutated tumors. | [4][9] |
| Colitis-Associated Cancer (Mouse) | - | This compound (monotherapy) | Significantly impaired CAC development. | [13] |
| SW620 Xenograft (Colon) | Irinotecan | AZD7762 | Combination converted tumor stasis to regression. | |
| OVCAR-5 Xenograft (Ovarian) | - | PF-00477736 + MK-1775 (Wee1i) | Greater tumor growth inhibition than single agents. | [12] |
| MDA-MB-231 Xenograft (Breast) | Radiation | MK-8776 | Significantly increased radiosensitivity. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of chemosensitizing agents. Below are protocols for key experiments used to characterize this compound and other CHK1 inhibitors.
Cell Viability Assay (Clonogenic Survival)
This assay assesses the ability of a single cell to form a colony, providing a measure of reproductive viability after treatment.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach for 24 hours.
-
Treatment: Treat cells with a dose range of the chemotherapeutic agent alone, this compound alone, and the combination of both. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.
-
Fixing and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes. Stain with 0.5% crystal violet in methanol for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) for control cells and the Surviving Fraction (SF) for treated cells.
Western Blot for Pharmacodynamic Markers
Western blotting is used to detect changes in protein expression and phosphorylation that indicate target engagement and downstream pathway modulation.
Protocol:
-
Cell Lysis: Treat cells with this compound and/or a chemotherapeutic agent for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, phospho-CDK1/2 (Tyr15), or γH2AX (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the chemosensitizing effect of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into four groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) this compound alone, and (4) Combination of the chemotherapeutic agent and this compound.
-
Treatment Administration: Administer the drugs according to a predetermined schedule. For example, gemcitabine might be given intraperitoneally twice a week, while this compound is administered orally daily.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the experiment until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
This compound is a potent and selective CHK1 inhibitor that effectively sensitizes cancer cells to DNA-damaging chemotherapies. Its mechanism of action, centered on the abrogation of critical cell cycle checkpoints, has been validated in numerous preclinical studies. While direct head-to-head comparisons with other CHK1 inhibitors in identical in vivo models are limited, the available data consistently support the potential of CHK1 inhibition as a valuable therapeutic strategy. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other chemosensitizing agents in the drug development pipeline. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination with standard-of-care chemotherapies for the treatment of various cancers.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crpr-su.se [crpr-su.se]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Sensitivity Assays: Clonogenic Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Combined inhibition of Chk1 and Wee1: in vitro synergistic effect translates to tumor growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating GDC-0575 Efficacy in p53-Mutated Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of GDC-0575, a CHK1 inhibitor, for the treatment of p53-mutated tumors. Its performance is compared with alternative therapeutic strategies, supported by preclinical and clinical data.
Introduction to this compound and the Role of p53
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Mutations in the TP53 gene are the most common genetic alteration in human cancers, occurring in over half of all tumors.[1] These mutations not only lead to a loss of p53's tumor-suppressive functions but can also result in a "gain-of-function" that promotes tumor progression and therapeutic resistance.[2]
In cells with functional p53, DNA damage triggers a p53-dependent cell cycle arrest, primarily at the G1/S checkpoint, allowing time for DNA repair. However, in p53-deficient or mutated cancer cells, this G1 checkpoint is often abrogated.[3] Consequently, these cells become heavily reliant on the S and G2/M checkpoints, which are regulated by the serine/threonine kinase CHK1, to cope with DNA damage.
This compound is a potent and selective small-molecule inhibitor of CHK1.[3] By inhibiting CHK1, this compound prevents cell cycle arrest in response to DNA damage, forcing p53-mutated cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis. This creates a synthetic lethal interaction, where the combination of p53 deficiency and CHK1 inhibition is selectively toxic to cancer cells.
This compound: Preclinical and Clinical Efficacy
In Vitro Studies
Preclinical studies have demonstrated that this compound can selectively induce apoptosis in p53-mutated cancer cells, particularly in combination with DNA-damaging agents.
| Cell Line | p53 Status | Treatment | Effect | Reference |
| Gastric Cancer | Mutant | This compound (75 nM) | Increased Caspase-3/7 activity (apoptosis) | [4] |
| Gastric Cancer | Wild-Type | This compound (75 nM) | Minimal increase in Caspase-3/7 activity | [4] |
In Vivo Studies
Xenograft models have shown that this compound can delay tumor growth.[3] A study on colitis-associated cancer in mice demonstrated that this compound treatment significantly impaired tumor development.[3]
Clinical Trials
A Phase I clinical trial (NCT01564251) evaluated this compound in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors.[5] Of the four patients who had a confirmed partial response, three had tumors with a TP53 mutation.[5] This provides early clinical evidence for the potential of this compound in this patient population. The most common adverse events related to the combination therapy were neutropenia, anemia, nausea, fatigue, and thrombocytopenia.[5]
Alternative Therapeutic Strategies for p53-Mutated Tumors
Several alternative strategies are being explored to target p53-mutated cancers. These can be broadly categorized as follows:
-
Mutant p53 Reactivators: These molecules aim to restore the wild-type conformation and function of mutant p53 proteins.
-
MDM2 Inhibitors: These drugs block the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of wild-type p53. While primarily for p53 wild-type tumors, there is some preclinical rationale for their use in combination therapies for p53-mutant cancers.[6]
-
Synthetic Lethality Approaches: This strategy exploits the vulnerabilities of p53-mutated cells, such as their reliance on specific DNA repair pathways.
APR-246 (Eprenetapopt): A Mutant p53 Reactivator
APR-246 is a first-in-class small molecule that is converted to the active compound methylene quinuclidinone (MQ). MQ covalently binds to mutant p53, restoring its wild-type conformation and transcriptional activity, thereby inducing apoptosis.[7] APR-246 has also been shown to exert its anti-tumor effects by increasing reactive oxygen species (ROS) and inducing p73-Noxa signaling.[8]
Preclinical Data for APR-246:
| Cell Line | p53 Status | IC50 (µM) | Reference |
| Esophageal Squamous Cell Carcinoma (TE1) | Frameshift Mutation | 10.5 | [8] |
| Esophageal Squamous Cell Carcinoma (TE8) | Missense Mutation | 7.9 | [8] |
| Pancreatic (MIA-PaCa-2) | Gain-of-Function | ~1.8 | [9] |
MDM2 Inhibitors
MDM2 inhibitors, such as Nutlin-3a, work by preventing the degradation of wild-type p53.[10] Their primary application is in tumors with wild-type p53 where MDM2 is overexpressed. However, some preclinical studies suggest that MDM2 inhibitors might have a role in combination therapies for p53-mutant tumors by preventing DNA damage repair, independent of p53 status.[6]
Preclinical Data for MDM2 Inhibitors:
| Compound | Cell Line | p53 Status | IC50 (nM) | Reference |
| Compound 9 | SJSA-1 | Wild-Type | 80 | [11] |
| Compound 9 | RS4;11 | Wild-Type | 60 | [11] |
| Compound 6 | Various | Wild-Type | ~30 | [11] |
| Compound 6 | Various | Mutant | >100-fold higher than WT | [11] |
Synthetic Lethality with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. There is emerging evidence that p53 deficiency can also sensitize cancer cells to PARP inhibitors, suggesting a synthetic lethal relationship.[12] A preclinical study demonstrated that the combination of a thymidine analog (trifluorothymidine) and a PARP inhibitor was effective in inhibiting the growth of p53-mutant colon and pancreatic cancers.[13]
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines with known p53 status are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, APR-246) for a specified duration (e.g., 48-72 hours).
-
Viability Assessment (MTT or CellTiter-Glo Assay):
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine cell viability.
-
CellTiter-Glo Luminescent Cell Viability Assay: This assay determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells. The reagent is added to the wells, and the luminescent signal is measured.
-
-
Apoptosis Assessment (Caspase-3/7 Assay): A reagent containing a substrate for activated caspases 3 and 7 is added to the cells. Upon cleavage by the caspases, a fluorescent or luminescent signal is produced, which is proportional to the amount of apoptosis.
Xenograft Tumor Models
-
Cell Implantation: Human cancer cells with defined p53 status are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Drug Administration: Mice are randomized into treatment and control groups. The drug (e.g., this compound) is administered according to a specific dose and schedule (e.g., oral gavage daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) and survival analysis are used.[16]
Signaling Pathways and Mechanisms of Action
This compound in p53-Mutated Tumors
Caption: this compound inhibits CHK1, abrogating the G2/M checkpoint in p53-mutated cells.
APR-246 Mechanism of Action
Caption: APR-246 restores wild-type function to mutant p53 and induces ROS, leading to apoptosis.
Conclusion
This compound represents a promising therapeutic strategy for p53-mutated cancers by exploiting their dependency on the CHK1-mediated cell cycle checkpoints. Early clinical data suggests activity in this patient population, particularly in combination with DNA-damaging chemotherapy. However, alternative approaches such as mutant p53 reactivators like APR-246 and synthetic lethality strategies involving PARP inhibitors also show significant preclinical promise.
The choice of therapeutic strategy for a p53-mutated tumor will likely depend on the specific type of p53 mutation (e.g., missense vs. null), the tumor type, and the potential for combination therapies. Further clinical investigation is required to fully elucidate the efficacy of this compound and to compare it directly with these emerging alternative treatments. The data presented in this guide provides a foundation for researchers and clinicians to evaluate the potential of these targeted therapies for patients with p53-mutated cancers.
References
- 1. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Overview of MDM2/X-Targeted Therapies [frontiersin.org]
- 7. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53 [mdpi.com]
- 10. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Study first to show two-drug combination selectively targets p53-mutant cancers - ecancer [ecancer.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 16. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GDC-0575 in Cross-Resistance Studies
A detailed guide for researchers, scientists, and drug development professionals on the performance of the CHK1 inhibitor GDC-0575 against other selective CHK1 inhibitors, supported by experimental data and protocols.
This compound is a highly selective and potent oral small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] Inhibition of CHK1 can lead to the sensitization of tumor cells to DNA-damaging agents and, in some cases, induce synthetic lethality as a monotherapy in cancers with high replicative stress.[2][3] This guide provides a comparative overview of this compound with other notable CHK1 inhibitors—V158411, LY2603618, and MK-8776—with a focus on cross-resistance, potency, and the underlying molecular mechanisms.
Performance Comparison of CHK1 Inhibitors
For illustrative purposes, the following table compiles available IC50 values for this compound in various melanoma cell lines. A comprehensive comparison would require testing all compounds under identical experimental conditions.
| Cell Line | This compound IC50 (nM) |
| D20 | [Data not available] |
| C002 | [Data not available] |
| MM96L | [Data not available] |
| C045 | [Data not available] |
| MM370 | [Data not available] |
| A2058 | [Data not available] |
| A375 | [Data not available] |
| SK-MEL-28 | [Data not available] |
Note: Specific IC50 values for V158411, LY2603618, and MK-8776 in these exact melanoma cell lines from a comparative study are not currently published. Researchers are encouraged to perform their own comparative assays.
Cross-Resistance Profile
Understanding the potential for cross-resistance between different CHK1 inhibitors is crucial for developing effective sequential and combination therapeutic strategies. Acquired resistance to CHK1 inhibitors can arise through various mechanisms, including alterations in the drug target or the activation of bypass signaling pathways.
Studies on other CHK1 inhibitors have provided insights into potential resistance mechanisms. For instance, resistance to the CHK1 inhibitor MK-8776 has been associated with the failure to dephosphorylate and activate CDK2.[4] In other cases, resistance to CHK1 inhibition can be mediated by the loss of CHK1 protein expression or the upregulation of compensatory pathways such as the PI3K/AKT pathway.
Currently, there is a lack of published studies specifically investigating cell lines with acquired resistance to this compound and their subsequent sensitivity to V158411, LY2603618, and MK-8776. Such studies are critical to determine whether the mechanisms of resistance to this compound are unique or confer broad resistance to other CHK1 inhibitors.
Signaling Pathways and Experimental Workflows
To facilitate further research in this area, the following diagrams illustrate the CHK1 signaling pathway and a general workflow for conducting cross-resistance studies.
References
- 1. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0575: A Targeted Challenge to Standard Chemotherapy in Refractory Cancers
For Immediate Release
A comprehensive analysis of the investigational Chk1 inhibitor, GDC-0575, reveals a promising targeted approach for patients with refractory solid tumors, particularly those with TP53 mutations. This guide provides a detailed comparison of this compound against standard chemotherapy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
This compound is a highly selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway. With an enzymatic half-maximal inhibitory concentration (IC50) of 1.2 nM, this compound potently abrogates the S and G2/M cell cycle checkpoints induced by DNA damage.[1] This mechanism forces tumor cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptotic cell death. This targeted approach is particularly relevant in tumors with mutations in the p53 tumor suppressor gene, which are often more reliant on the Chk1-mediated checkpoint for survival.
Preclinical Efficacy: Head-to-Head with a Standard of Care
Preclinical studies have demonstrated the potential of this compound, both as a single agent and in combination with standard chemotherapies. In xenograft models of melanoma (D20 and C002), this compound monotherapy at doses of 25 mg/kg and 50 mg/kg effectively blocked tumor growth, with the effect sustained for at least 10 days after the final dose.[1]
A key strategy in the development of this compound is its combination with DNA-damaging chemotherapeutic agents. The rationale is that by inhibiting the DNA damage checkpoint with this compound, the cytotoxic effects of chemotherapy can be enhanced. Preclinical studies have shown that this compound has a synergistic or additive effect when combined with gemcitabine.[1]
Table 1: Preclinical Tumor Growth Inhibition
| Cancer Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Source |
| Melanoma Xenograft (D20, C002) | This compound | 25 mg/kg | Data not specified, but "effectively blocks tumor growth" | [1] |
| Melanoma Xenograft (D20, C002) | This compound | 50 mg/kg | Data not specified, but "efficacy is improved at the higher drug dose" | [1] |
| Colitis-Associated Cancer Mouse Model | This compound | 7.5 mg/kg | "dramatically impaired the development of CAC" | [2] |
Note: Specific quantitative data on tumor growth inhibition percentages for direct comparison were not available in the reviewed literature.
Clinical Performance: A Glimpse into the Clinic
The most definitive data for this compound comes from the Phase I clinical trial NCT01564251, which evaluated this compound alone and in combination with gemcitabine in 102 patients with refractory solid tumors or lymphoma.[3] The most common tumor type in this study was breast cancer (37%).[3]
In the combination arm, patients received either 1000 mg/m² or 500 mg/m² of intravenous gemcitabine, followed by oral this compound.[3] The study demonstrated that this compound could be safely administered with gemcitabine, with manageable hematological toxicities being the most common adverse events.[3]
The preliminary antitumor activity was encouraging, with four confirmed partial responses observed in patients treated with the this compound and gemcitabine combination.[3] Notably, three of these responses occurred in patients with tumors harboring TP53 mutations, supporting the proposed mechanism of action.[3]
Table 2: Clinical Efficacy of this compound in Combination with Gemcitabine (NCT01564251)
| Efficacy Endpoint | This compound + Gemcitabine | Historical Control: Gemcitabine Monotherapy (in heavily pretreated patients) | Source |
| Overall Response Rate (ORR) | 4 confirmed partial responses (Overall rate not specified) | ~5-15% (Varies by tumor type and prior therapies) | [3] |
| Progression-Free Survival (PFS) | Data not specified | ~2-4 months (Varies by tumor type and prior therapies) | [4][5] |
| Key Patient Population | Refractory solid tumors (37% breast cancer) | Refractory solid tumors | [3] |
| Biomarker of Response | 3 of 4 responses in TP53-mutated tumors | Not applicable | [3] |
Note: The clinical trial was a Phase I study focused on safety and dose-finding, and thus was not designed to definitively determine efficacy against a control arm. Historical control data is provided for context.
Standard Chemotherapy for Refractory, TP53-Mutated Breast Cancer
For patients with refractory breast cancer, particularly those with TP53 mutations, there is no single standard-of-care chemotherapy. Treatment decisions are based on prior therapies, patient fitness, and tumor characteristics. Commonly used single-agent chemotherapies in this setting include:
-
Capecitabine: An oral fluoropyrimidine.
-
Eribulin: A microtubule dynamics inhibitor.
-
Vinorelbine: A vinca alkaloid that inhibits microtubule formation.
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
The efficacy of these agents in a heavily pretreated population is modest, with overall response rates typically in the range of 10-20% and progression-free survival of a few months. The observation of responses to the this compound/gemcitabine combination in TP53-mutated tumors suggests a potential advantage over standard chemotherapy in this specific patient subgroup.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines, including melanoma and acute myeloid leukemia (AML) cell lines, are used.[1]
-
Seeding Density: Cells are seeded at a density of 1x10⁴ cells/well in 96-well plates.[1]
-
Treatment: Cells are incubated with varying concentrations of this compound, a standard chemotherapy agent (e.g., gemcitabine or cytarabine), or a combination of both for 24 to 72 hours.
-
Viability Assessment: Cell proliferation is measured using a colorimetric assay such as the XTT Cell Proliferation Kit II.[1] The half-maximal inhibitory concentration (IC50) is then calculated.
Xenograft Tumor Model
-
Animal Model: Female nude BALB/c mice are commonly used.[1]
-
Tumor Implantation: 2-3 x 10⁶ cancer cells (e.g., melanoma cells) in Matrigel are injected subcutaneously into the hind flank of the mice.[1]
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and control groups.[1]
-
Drug Administration: this compound is administered by oral gavage (e.g., 25 mg/kg or 50 mg/kg) for a specified number of cycles (e.g., three consecutive days of treatment followed by four rest days).[1] The control group receives a vehicle solution.[1] The standard chemotherapy group receives the respective agent (e.g., gemcitabine) via an appropriate route (e.g., intravenous injection).
-
Efficacy Endpoint: Tumor size is measured three times per week using calipers.[1] The primary endpoint is often tumor growth inhibition.
Visualizing the Mechanism and Workflow
To better understand the biological rationale and experimental approach for evaluating this compound, the following diagrams are provided.
Conclusion
This compound represents a promising targeted therapy that, particularly in combination with standard chemotherapy, has the potential to improve outcomes for patients with refractory solid tumors, especially those with TP53 mutations. The mechanism of abrogating the Chk1-mediated DNA damage checkpoint provides a clear rationale for its synergy with DNA-damaging agents. While early clinical data is encouraging, further larger-scale clinical trials are needed to definitively establish the efficacy of this compound in comparison to standard chemotherapy and to identify the patient populations most likely to benefit from this novel therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term progression-free survival in a metastatic pancreatic cancer patient treated with first-line nab-paclitaxel and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling GDC-0575
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like GDC-0575. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective handling of this selective Chk1 inhibitor.
This compound is a small molecule inhibitor of cell cycle checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2] It is investigated for its potential to sensitize tumor cells to DNA-damaging effects of certain chemotherapeutic agents.[3] Due to its biological activity, proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to safety protocols is necessary.
Recommended Personal Protective Equipment (PPE) when handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Two pairs of chemotherapy gloves are recommended.[5] |
| Body Protection | Laboratory coat or gown | Gowns should be shown to resist permeability by hazardous drugs.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | A face shield may be required for tasks with a splash hazard.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a risk of generating dust or aerosols.[7] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for minimizing risk and ensuring the integrity of the compound.
Receiving and Storage
-
Upon Receipt: Visually inspect the package for any signs of damage or leakage.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area.[4] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[4]
Preparation of Stock Solutions
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to prevent inhalation of dust.[7]
-
Solubility: this compound is soluble in DMSO.[2]
-
Procedure:
-
Ensure all necessary PPE is worn correctly.
-
Weigh the required amount of this compound powder in a fume hood.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use
-
Handling Solutions: When working with solutions of this compound, always wear appropriate PPE.
-
Avoid Aerosol Generation: Use techniques that minimize the generation of aerosols.
-
Spill Management: In case of a spill, immediately alert others in the area. Absorb the spill with an inert material and decontaminate the area with an appropriate cleaning agent. Dispose of contaminated materials as hazardous waste.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, empty vials, contaminated PPE, and consumables, must be collected in a designated, clearly labeled hazardous waste container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[4] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Avoid release to the environment.[4]
Visualizing the Mechanism of Action
To better understand the biological context in which this compound operates, the following diagrams illustrate its mechanism of action and a general experimental workflow.
Caption: Mechanism of action of this compound in tumor cells.
Caption: General experimental workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
